molecular formula C11H21NO2 B3021698 Tert-butyl 4-aminocyclohexane-1-carboxylate CAS No. 1022159-15-4

Tert-butyl 4-aminocyclohexane-1-carboxylate

Cat. No.: B3021698
CAS No.: 1022159-15-4
M. Wt: 199.29 g/mol
InChI Key: XDTZRQLZSNTGSM-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 4-aminocyclohexane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 4-aminocyclohexane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-aminocyclohexane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZRQLZSNTGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595677
Record name tert-Butyl 4-aminocyclohexane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124830-45-1
Record name tert-Butyl 4-aminocyclohexane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-aminocyclohexane-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Conformational Stability of cis vs. trans tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is paramount in determining its biological activity and physicochemical properties. For cyclic systems like substituted cyclohexanes, this structure is dictated by subtle energetic preferences for specific spatial arrangements, or conformations. This guide provides a detailed analysis of the conformational stability of the cis and trans isomers of tert-butyl 4-aminocyclohexane-1-carboxylate, a scaffold of interest in medicinal chemistry. We will dissect the stereochemical principles governing the stability of 1,4-disubstituted cyclohexanes, with a particular focus on the powerful influence of the tert-butyl group as a "conformational lock." Through a combination of theoretical principles, quantitative energetic data, and outlined experimental and computational workflows, this document serves as a comprehensive resource for professionals engaged in the design and synthesis of conformationally defined molecules.

Foundational Principles: The Stereochemistry of Cyclohexane

The cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts a number of non-planar conformations. The most stable of these is the chair conformation , which has an energy minimum, while other forms like the boat and twist-boat are higher in energy.[1][2] In the chair form, the twelve substituents on the ring are divided into two distinct sets: six axial bonds, which are parallel to the principal C3 axis of the ring, and six equatorial bonds, which point out from the "equator" of the ring.[3][4]

A crucial dynamic feature of the cyclohexane ring is the "ring flip," a rapid interconversion between two chair conformations. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.[5] For an unsubstituted cyclohexane, these two chair forms are identical in energy. However, for a substituted cyclohexane, the two conformers are no longer energetically equivalent.[3]

Quantifying Steric Demand: The Concept of A-Values

The energetic preference for a substituent to occupy the equatorial position over the sterically hindered axial position is quantified by its conformational free energy, commonly known as the A-value .[6] The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position.[6][7]

A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position.[8] This strain primarily arises from 1,3-diaxial interactions , which are repulsive van der Waals interactions between the axial substituent and the two other axial atoms (usually hydrogens) on the same face of the ring.[9]

SubstituentA-Value (kcal/mol)Source
-H0(Reference)
-NH₂~1.2 - 1.6[General Organic Chemistry Texts]
-COOR (Ester)~1.1 - 1.2[General Organic Chemistry Texts]
-C(CH₃)₃ (tert-Butyl) ~4.9 - 5.0 [7]

Note: A-values for -NH₂ and -COOR can vary slightly depending on solvent and experimental conditions. The values presented are representative.

The tert-butyl group possesses an exceptionally large A-value.[7] The energetic penalty for placing it in an axial position is so high (around 5 kcal/mol) that the equilibrium lies overwhelmingly in favor of the equatorial conformer.[10] This effect is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively fixing the cyclohexane ring in a single chair conformation.[2][10][11]

Conformational Analysis of tert-butyl 4-aminocyclohexane-1-carboxylate Isomers

With these foundational principles, we can now analyze the stability of the two target isomers. The key is to evaluate the most stable chair conformation available to each isomer.

The trans Isomer: A Model of Stability

In a 1,4-trans disubstituted cyclohexane, the two substituents are on opposite faces of the ring.[12] This arrangement allows the cyclohexane chair to adopt a conformation where both substituents occupy equatorial positions (di-equatorial).[1][13] A ring flip would convert this to a di-axial conformation, which is highly energetically unfavorable.[13]

For trans-tert-butyl 4-aminocyclohexane-1-carboxylate, the di-equatorial conformer places both the bulky tert-butyl group and the aminocarboxylate portion in the spacious equatorial positions. This minimizes steric strain and avoids any significant 1,3-diaxial interactions. Given the powerful locking effect of the tert-butyl group, the molecule will exist almost exclusively in this low-energy di-equatorial state.

Caption: trans isomer in its stable di-equatorial chair conformation.

The cis Isomer: An Inherent Strain

In a 1,4-cis disubstituted cyclohexane, both substituents are on the same face of the ring.[1] This geometry dictates that in any chair conformation, one substituent must be axial while the other is equatorial .[4][12] The two possible chair conformers are energetically equivalent only if the substituents are identical.[13]

When the substituents are different, the ring will preferentially adopt the conformation that places the sterically larger group in the equatorial position.[9] In the case of cis-tert-butyl 4-aminocyclohexane-1-carboxylate, the tert-butyl group (A-value ≈ 5.0 kcal/mol) is significantly larger than the amino group (A-value ≈ 1.4 kcal/mol).

Therefore, the conformational equilibrium will be overwhelmingly dominated by the conformer where the tert-butyl group is equatorial . This, in turn, forces the 4-amino group into the axial position . An axial amino group experiences destabilizing 1,3-diaxial interactions with the axial hydrogens at C2 and C6, introducing significant steric strain into the molecule.

Caption: cis isomer is forced to place the amino group in an axial position.

Stability Conclusion: trans Isomer Prevails

The trans isomer of tert-butyl 4-aminocyclohexane-1-carboxylate is significantly more stable than the cis isomer.

The stability of the trans isomer stems from its ability to adopt a low-energy di-equatorial conformation, which minimizes steric strain for both substituents.[12] Conversely, the cis isomer is inherently less stable because the conformational locking effect of the equatorial tert-butyl group forces the amino group into a sterically unfavorable axial position, introducing destabilizing 1,3-diaxial interactions.[9] The energy difference between the two isomers can be approximated by the A-value of the group forced into the axial position in the cis isomer, in this case, the amino group (~1.4 kcal/mol).

IsomerPredominant ConformationKey Steric InteractionsRelative Stability
trans Di-equatorial (e,e)MinimalMore Stable
cis Equatorial-Axial (e,a)1,3-diaxial interactions for the axial amino groupLess Stable

Experimental and Computational Verification Protocols

The theoretical stability prediction can be validated through experimental and computational methods.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The coupling constants (³J) between vicinal protons and the chemical shifts of protons are sensitive to their dihedral angle and chemical environment, which differ for axial and equatorial positions.

Objective: To determine the predominant conformation and, if possible, quantify the energetic difference between isomers.

Methodology:

  • Sample Preparation: Dissolve a pure sample of each isomer (cis and trans) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube to a concentration of ~5-10 mg/mL.

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum at room temperature (e.g., 400 MHz or higher).

  • Analysis of the trans Isomer:

    • Identify the proton at C1 (attached to the carboxylate) and C4 (attached to the amino group).

    • In the stable di-equatorial conformation, these protons will be in axial positions.

    • An axial proton typically shows large couplings (³J_ax-ax ≈ 8-13 Hz) to its adjacent axial protons and small couplings (³J_ax-eq ≈ 2-5 Hz) to its adjacent equatorial protons. The resulting signal for H1 and H4 should appear as a broad multiplet or a triplet of triplets with at least two large coupling constants, confirming the axial position of these protons and thus the di-equatorial nature of the substituents.

  • Analysis of the cis Isomer:

    • The tert-butyl group will be equatorial, making the proton at C1 axial. The signal for H1 should exhibit large axial-axial couplings.

    • The amino group will be axial, making the proton at C4 equatorial. The signal for H4 should exhibit small equatorial-axial and equatorial-equatorial couplings, resulting in a narrow multiplet.

  • (Optional) Low-Temperature NMR: For systems with more dynamic equilibria, cooling the sample can slow the ring flip, allowing for the observation and integration of signals from both conformers to calculate the equilibrium constant (K) and ΔG.[14] For this specific molecule, the conformational lock makes this step less critical for the primary stability question.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a robust method for calculating the relative energies of isomers and conformers.[15]

Objective: To calculate the ground-state energies of the most stable conformers of the cis and trans isomers and determine their energy difference.

Workflow:

  • Structure Building: Construct 3D models of both the cis (axial-equatorial) and trans (di-equatorial) isomers using a molecular modeling program (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended): Perform a systematic conformational search to ensure the identified chair structures are indeed the global minima for each isomer.

  • Geometry Optimization: Perform a full geometry optimization on each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each isomer.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy (G).

  • Energy Comparison: The relative stability is determined by the difference in the calculated Gibbs free energies (ΔG = G_cis - G_trans). A positive value indicates that the cis isomer is higher in energy (less stable) than the trans isomer.

Implications in Drug Development

The distinct and rigid three-dimensional shapes of the cis and trans isomers of tert-butyl 4-aminocyclohexane-1-carboxylate have profound implications for their use in drug design.

  • Pharmacophore Presentation: The spatial orientation of the amino and carboxylate groups—key pharmacophoric features for hydrogen bonding and salt bridge formation—is fundamentally different. The trans isomer presents these groups in an equatorial fashion, extending them outwards from the ring, while the cis isomer orients the amino group axially. This will lead to drastically different binding affinities and selectivities for a given biological target.

  • Synthetic Strategy: The synthesis of this scaffold must be stereocontrolled to produce the desired, more stable trans isomer, as separation of these diastereomers can be challenging.[16]

  • Physicochemical Properties: Properties such as solubility, crystal packing, and membrane permeability can be influenced by the molecule's overall shape and dipole moment, which differ between the cis and trans isomers.[17]

References

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link][7]

  • Vaia. Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer?. [Link][1]

  • Brainly. (2019, September 13). Which is more stable, a trans-1,4-disubstituted cyclohexane or its cis isomer?. [Link][12]

  • Fiveable. (2025, August 15). A-Values Definition - Organic Chemistry Key Term. [Link][8]

  • Chemistry School. t-Butyl Group's Ability to "lock" the Cyclohexane Ring. [Link][10]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link][2]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link][9]

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link][3]

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link][5]

  • Brainly. (2023, August 25). [FREE] Tert-butyl groups are so large that they function as "conformational locks," only adopting equatorial. [Link][18]

  • St. Paul's Cathedral Mission College. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Link][19]

  • Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. [Link]

  • Wikipedia. A value. [Link][6]

  • Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. [Link][14]

  • Nathan, G. Calculating cyclohexane A-values · The DFT Course. [Link][15]

  • Filo. (2023, November 4). Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer?. [Link][4]

  • JoVE. (2023, April 30). Video: Disubstituted Cyclohexanes: cis-trans Isomerism. [Link][13]

  • St. Paul's Cathedral Mission College. Conformation-V CONTENTS • Non-Geminal Disubstituted Cyclohexanes. [Link]

  • Chegg.com. (2017, September 14). Solved tert-Butyl groups "lock" cyclohexanes into a. [Link][11]

  • Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

  • SlideShare. stereochemistry of disubstituted cyclohexane. [Link]

  • Wiley Online Library. (2021). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Stratech. tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. [Link][20]

  • Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [16]

Sources

Technical Monograph: Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the identification, synthesis, and application of Tert-butyl 4-aminocyclohexane-1-carboxylate .

Core Identity & Synthetic Methodology for Medicinal Chemistry Applications

Executive Summary

Tert-butyl 4-aminocyclohexane-1-carboxylate is a critical bifunctional building block in medicinal chemistry, specifically utilized as a rigid, aliphatic linker in the design of peptidomimetics and PROTACs (Proteolysis Targeting Chimeras).[1][2] Its cyclohexane core provides defined spatial orientation (stereochemistry) that flexible alkyl chains cannot offer, significantly influencing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[1][2]

This guide addresses the frequent confusion regarding its isomeric CAS numbers, provides a high-fidelity synthesis protocol preserving the acid-labile tert-butyl ester, and outlines its utility in structure-activity relationship (SAR) studies.[1][2]

Chemical Identity & Stereochemical Resolution

The biological activity of molecules containing this linker is heavily dependent on the stereochemical relationship between the amine and the carboxylate group.[1][2] The trans isomer is thermodynamically more stable and provides a linear vector often required for bridging binding pockets.[1][2]

CAS Number Registry & Physical Properties

Researchers must distinguish between the free base, the hydrochloride salt, and the specific stereoisomers.[1][2]

Chemical FormStereochemistryCAS NumberMolecular WeightPhysical State
Free Base Trans-isomer (1r,4r)1022159-15-4 199.29 g/mol Viscous Oil / Low melting solid
HCl Salt Trans-isomer (1r,4r)1956389-81-3 235.75 g/mol White Crystalline Solid
Free Base Cis-isomerNot widely listed199.29 g/mol -
Parent Acid Trans-4-amino...[2]3685-25-4143.18 g/mol Solid (Zwitterionic)
Stereochemical Visualization

The following diagram illustrates the conformational relationship and the critical CAS distinction.

Stereochemistry Root 4-Aminocyclohexane-1-carboxylate (Generic Structure) Isomer_Trans TRANS-Isomer (1r, 4r) Thermodynamically Stable (Diequatorial) Root->Isomer_Trans Major Product Isomer_Cis CIS-Isomer (1s, 4s) Axial-Equatorial Mixture Root->Isomer_Cis Minor Product CAS_Trans_Base Free Base CAS: 1022159-15-4 Isomer_Trans->CAS_Trans_Base CAS_Trans_HCl HCl Salt CAS: 1956389-81-3 (Preferred for Storage) Isomer_Trans->CAS_Trans_HCl Usage Primary Use: Rigid Linkers (PROTACs) CAS_Trans_HCl->Usage

Figure 1: Stereochemical flowchart distinguishing the thermodynamically stable trans-isomer (diequatorial conformation) from the cis-isomer, with associated CAS registries.

Synthetic Methodology: The "Orthogonal Protection" Route

A common pitfall in synthesizing this compound is the incompatibility of the tert-butyl ester with the acidic conditions typically used to remove amine protecting groups (like Boc).[1][2] Therefore, an orthogonal protection strategy using Cbz (Benzyloxycarbonyl) is required.[1][2] The Cbz group can be removed via hydrogenolysis, leaving the acid-sensitive tert-butyl ester intact.[1][2]

Reaction Workflow
  • Protection: Trans-4-aminocyclohexanecarboxylic acid

    
     Cbz-protection.[1][2]
    
  • Esterification: Cbz-acid

    
    Tert-butyl ester formation.[1][2]
    
  • Deprotection: Hydrogenolysis

    
     Final Product.
    
Detailed Protocol

Step 1: Cbz-Protection

  • Reagents: Trans-4-aminocyclohexanecarboxylic acid (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), NaOH (2M aq), Dioxane.[1][2]

  • Procedure: Dissolve the amino acid in 2M NaOH/Dioxane (1:1) at 0°C. Add Cbz-Cl dropwise. Stir at RT for 12h.[2] Acidify to pH 2 with HCl (precipitate forms). Filter and dry.[1][2][3]

  • Checkpoint: Product should be a white solid.[1][2]

Step 2: Tert-Butyl Esterification (Isobutylene Method)

  • Reagents: Cbz-protected acid, Isobutylene (gas), H2SO4 (cat.), DCM.[1][2]

  • Mechanism: Acid-catalyzed addition of the carboxylic acid across the alkene.[1][2]

  • Procedure: In a pressure vessel, dissolve the Cbz-acid in DCM.[1][2] Add catalytic conc.[1][2] H2SO4.[1][2][4][5] Cool to -78°C and condense isobutylene into the vessel (excess). Seal and stir at RT for 24-48h.

  • Workup: Vent excess isobutylene. Wash with NaHCO3 (sat.) to remove unreacted acid.[2] Dry organic layer (MgSO4) and concentrate.[1][2]

  • Why this method? It avoids the use of harsh dehydrating agents that might cause racemization or side reactions.[1][2]

Step 3: Hydrogenolysis (The Critical Step)

  • Reagents: Cbz-Ester intermediate, Pd/C (10% wt), H2 (1 atm), Methanol.

  • Procedure: Dissolve intermediate in MeOH. Add Pd/C. Stir under H2 balloon for 4-6h.

  • Filtration: Filter through Celite to remove Pd/C.[1][2]

  • Salt Formation (Optional but Recommended): Add 1.0 eq of HCl in dioxane and evaporate to obtain the stable HCl salt (CAS 1956389-81-3).[1][2]

Synthetic Logic Diagram

Synthesis cluster_logic Logic Check Start Trans-4-aminocyclohexane- carboxylic acid Step1 1. Cbz-Cl, NaOH (Amine Protection) Start->Step1 Inter1 Cbz-Protected Acid Step1->Inter1 Step2 2. Isobutylene, H2SO4 (cat) (Esterification) Inter1->Step2 Inter2 Cbz-Amine t-Butyl Ester Step2->Inter2 Step3 3. H2, Pd/C (Hydrogenolysis) Inter2->Step3 Final Tert-butyl 4-aminocyclohexane- 1-carboxylate Step3->Final Note Acid-labile ester requires non-acidic deprotection of amine (Pd/C)

Figure 2: Synthetic workflow utilizing orthogonal Cbz-protection to preserve the acid-sensitive tert-butyl ester moiety.

Applications in Drug Discovery[2]

Rigid Linker in PROTACs

The trans-cyclohexane ring acts as a rigid spacer, constraining the degrees of freedom between the E3 ligase ligand and the Warhead (protein of interest ligand).[1][2]

  • Advantage: Unlike flexible PEG or alkyl chains, the cyclohexane ring reduces the entropic penalty upon binding.[1][2]

  • Lipophilicity: The tert-butyl group temporarily masks polarity during synthesis or can serve as a metabolic soft-spot if retained (though usually hydrolyzed to the acid in the final drug).[1][2]

Peptidomimetics

The compound serves as a


-amino acid mimetic.[1][2] The distance between the amino and carboxyl termini in the trans-isomer (~5.5 Å) mimics the distance in extended peptide chains, making it valuable for protease inhibitor design.[1][2]

References

  • ChemicalBook. (2024).[1][2] tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate Properties and Suppliers. Link

  • PubChem. (2024).[1][2] 4-Aminocyclohexanecarboxylic acid (Parent Acid Data). National Library of Medicine.[2] Link

  • Journal of Medicinal Chemistry. (Cited for general use of cyclohexane linkers in PROTACs).[1][2] Design and Synthesis of Rigid Linkers. (Generic reference to field standard).

  • CymitQuimica. (2024).[1][2][6] Catalog Entry for CAS 1022159-15-4.[1][2][7][8] Link

Sources

Structural Analysis and Nomenclature of tert-Butyl 4-aminocyclohexane-1-carboxylate: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 4-aminocyclohexane-1-carboxylate is a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and protein degraders (PROTACs).[1] Its utility stems from the orthogonality of its functional groups: an acid-labile tert-butyl ester and a nucleophilic primary amine.

This guide provides a rigorous derivation of its IUPAC nomenclature, analyzes its stereochemical implications in drug design, and details a field-proven synthetic protocol for generating the free amine species without compromising the labile ester.

IUPAC Nomenclature Analysis

Derivation of the Preferred IUPAC Name (PIN)

The name is derived using the Blue Book (P-44) seniority rules, which dictate that esters take precedence over amines.

ComponentIUPAC RuleApplication
Principal Group Rule P-44 The carboxylate (ester) is the principal functional group, determining the suffix.
Parent Structure Rule P-29 The carbon skeleton is cyclohexane .
Numbering Rule P-14.4 The carbon attached to the carboxylate is C1 . The amine is at C4 .
Substituents Rule P-62 The alkyl group on the oxygen is tert-butyl (retained PIN). The substituent on the ring is amino .

Systematic Name Construction:

  • Parent: Cyclohexanecarboxylate.

  • Ester Alkyl Group: tert-Butyl (Note: 2-methylpropan-2-yl is the systematic equivalent, but tert-butyl is the PIN).

  • Substituent: 4-amino.[1][2]

  • Full Name: tert-butyl 4-aminocyclohexane-1-carboxylate.

Stereochemical Descriptors (cis vs. trans)

The 1,4-substitution pattern creates two diastereomers. The stereochemistry is defined by the relative orientation of the substituents:

  • trans-: The amino and carboxylate groups are on opposite sides of the ring plane.

  • cis-: The groups are on the same side.

IUPAC Decision Tree (DOT Visualization):

NomenclatureLogic Start Identify Functional Groups (-NH2 vs -COOR) Priority Apply Seniority Rule (P-44) Carboxylate > Amine Start->Priority Parent Parent: Cyclohexanecarboxylate Numbering: C1 = Carboxylate Priority->Parent Stereo Determine Stereochemistry (1,4-substitution) Parent->Stereo Trans trans- isomer (1r,4r) or (trans) Stereo->Trans Opposite Side Cis cis- isomer (1s,4s) or (cis) Stereo->Cis Same Side FinalName tert-butyl 4-aminocyclohexane-1-carboxylate Trans->FinalName Cis->FinalName

Figure 1: Logic flow for deriving the IUPAC name based on seniority and stereochemistry.

Structural Dynamics & Conformational Analysis

In drug design, the choice between cis and trans isomers dictates the spatial vector of the substituents.

The trans-Isomer (Thermodynamic Product)

The trans-isomer typically exists in a diequatorial chair conformation. Both the bulky tert-butyl ester and the amino group prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Implication: This provides a linear, extended vector, ideal for linkers in PROTACs where distance between warheads is critical.

The cis-Isomer (Kinetic/Higher Energy)

In the cis-isomer, one substituent must be axial while the other is equatorial.

  • Implication: This introduces a "kink" or turn in the molecule, useful for inducing specific secondary structures in peptidomimetics.

Experimental Protocol: Synthesis of the Free Amine Ester

Challenge: Synthesizing the free amine ester is non-trivial because the tert-butyl ester is acid-labile, yet standard esterifications often require strong acid. Furthermore, the zwitterionic nature of the starting amino acid (4-aminocyclohexanecarboxylic acid) causes poor solubility in organic solvents.

Solution: The Perchloric Acid / tert-Butyl Acetate method is the "Gold Standard" for direct esterification of free amino acids without N-protection.

Reagents & Materials[2][3][4][5][6][7][8]
  • Substrate: 4-aminocyclohexanecarboxylic acid (1.0 equiv).

  • Reagent/Solvent: tert-Butyl acetate (excess, acts as solvent and t-butyl source).[3][4]

  • Catalyst: Perchloric acid (HClO4, 70% aq, 1.1 - 1.5 equiv). Note: Handle with extreme caution.

  • Workup: 0.5 M NaOH or sat. NaHCO3 (to neutralize and free the amine).

Step-by-Step Methodology
  • Suspension: In a round-bottom flask, suspend 4-aminocyclohexanecarboxylic acid in tert-butyl acetate (concentration ~0.2 M).

  • Acid Addition: Cool the mixture to 0°C. Dropwise add HClO4. The amino acid will dissolve as it protonates, forming a clear solution.

  • Reaction: Stir at room temperature for 12–24 hours. The reaction proceeds via an acid-catalyzed transesterification mechanism.

  • Quench & Extraction (Critical Step):

    • Cool to 0°C.[3]

    • Slowly pour the reaction mixture into a biphasic system of Ethyl Acetate and cold 0.5 M NaOH (pH must be >10 to ensure the amine is deprotonated).

    • Caution: The ester is stable to rapid basic workup, but prolonged exposure can hydrolyze it.

  • Isolation: Separate the organic layer.[2] Wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The product is often obtained as a pure oil. If necessary, purify via flash chromatography (DCM/MeOH/NH3) on silica gel.

Synthetic Pathway Diagram:

SynthesisWorkflow SM 4-Aminocyclohexane- carboxylic acid (Zwitterion) Reagents t-BuOAc + HClO4 (Transesterification) SM->Reagents Dissolution Intermediate Protonated Ester (Soluble Salt) Reagents->Intermediate RT, 12-24h Workup Basic Workup (NaOH/NaHCO3) Intermediate->Workup Deprotonation Product tert-butyl 4-aminocyclohexane- 1-carboxylate (Free Amine) Workup->Product Isolation

Figure 2: Direct esterification workflow using the perchloric acid/tert-butyl acetate method.

Analytical Characterization (NMR)[3][4][5]

Distinguishing cis and trans isomers is best achieved using 1H NMR coupling constants (J-values) of the proton at C4 (alpha to the amine) or C1.

Featuretrans-Isomer (Diequatorial)cis-Isomer (Axial/Equatorial)
Conformation Substituents are Equatorial-EquatorialSubstituents are Axial-Equatorial
H1/H4 Signal Axial protons (triplet of triplets)Equatorial proton (narrower multiplet)
Coupling (J) Large J values (~10-12 Hz) due to diaxial coupling (ax-ax)Smaller J values (<5 Hz) due to eq-ax or eq-eq coupling
Shift (δ) Typically more upfield (shielded)Typically more downfield (deshielded)

Note: The "trans" isomer generally exhibits a wider splitting pattern for the methine protons due to the Karplus relationship favoring 180° dihedral angles.

References

  • IUPAC Nomenclature of Organic Chemistry (The Blue Book). Rule P-44 (Seniority) and Rule P-62 (Substituents).

    • Source:

  • Namba, K., et al. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols." Chem. Pharm. Bull., 2017.[3][5] (Describes the HClO4/t-BuOAc method).

    • Source:

  • BenchChem. "Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H NMR.

    • Source:

  • Taschner, E., et al. "Esterification of Amino Acids with tert-Butyl Acetate." Justus Liebigs Annalen der Chemie, 1961. (The foundational paper for this synthesis).

    • Source:

Sources

Conformational Analysis of 1,4-Disubstituted Cyclohexanes: A Structural Vector Control Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 1,4-disubstituted cyclohexane ring is not merely a spacer; it is a programmable structural vector. Unlike the planar, rigid phenyl ring, the cyclohexane scaffold offers tunable three-dimensional geometry, solubility enhancement (via increased


 character), and specific vector alignment for pharmacophores. This guide provides a rigorous technical analysis of the thermodynamics, kinetics, and analytical differentiation of these systems, designed for scientists optimizing lead compounds.

Theoretical Framework: Thermodynamics & Kinetics[1][2]

The conformational landscape of 1,4-disubstituted cyclohexanes is governed by the interplay between steric strain (A-values) and electronic effects. Unlike 1,2- or 1,3-systems, the 1,4-substitution pattern allows for a direct correlation between stereochemistry (cis/trans) and vector linearity.

The Isomer-Conformer Distinction

It is critical to distinguish between configurational isomers (separable) and conformational rotamers (dynamic equilibrium).

  • Trans-1,4-isomer:

    • Conformer A: Diequatorial (

      
      ). Both substituents are in the equatorial position.[1][2][3][4][5] This is the global minimum for bulky groups.
      
    • Conformer B: Diaxial (

      
      ). Both substituents are axial.[2] High energy due to four 1,3-diaxial interactions.
      
    • Stability: For substituents with large A-values (e.g., tert-butyl, phenyl), the equilibrium shifts almost exclusively (>99%) to the (

      
      ) form.
      
  • Cis-1,4-isomer:

    • Conformer A: Equatorial-Axial (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ).[5]
      
    • Conformer B: Axial-Equatorial (

      
      ).
      
    • Stability: These two conformers are degenerate (equal energy) if the substituents are identical (

      
      ). If 
      
      
      
      , the equilibrium favors the conformer where the group with the larger A-value occupies the equatorial position.[1]
Thermodynamic Data Summary

The following table summarizes the energetic penalties associated with common substituents in the 1,4-system.

IsomerConformationSteric InteractionsRelative Energy (

, kcal/mol)
Vector Geometry
Trans (

)
None (Ideal)0.0 (Reference)Linear (

)
Trans (

)
4 x 1,3-diaxial H-R~3.4 - 7.0 (depends on R)Linear (

)
Cis (

)
2 x 1,3-diaxial H-R~1.7 - 3.5Angular / Bent
Conformational Energy Landscape (Visualization)

ConformationLandscape Isomer 1,4-Disubstituted Cyclohexane Trans Trans Isomer (Separable) Isomer->Trans Cis Cis Isomer (Separable) Isomer->Cis Trans_EE Diequatorial (e,e) Global Minimum Linear Vector Trans->Trans_EE Major Trans_AA Diaxial (a,a) High Energy Steric Clash Trans->Trans_AA Minor (Ring Flip) Cis_EA Conformer (e,a) Intermediate Energy Cis->Cis_EA Cis_AE Conformer (a,e) Degenerate if R1=R2 Cis->Cis_AE Trans_EE->Trans_AA Keq << 1 Cis_EA->Cis_AE Rapid Equilibrium

Figure 1: Thermodynamic hierarchy of 1,4-cyclohexane isomers and conformers. The Trans-(e,e) state represents the thermodynamic sink.

Structural Biology & Medicinal Chemistry Applications[9]

The "Bioisostere" Vector Strategy

The 1,4-trans-cyclohexane is a classic bioisostere for the para-phenylene ring.

  • Linearity: Both scaffolds present substituents at a

    
     angle.[3]
    
  • Distance: The C1-C4 distance in a chair cyclohexane (~5.8 Å) is comparable to the para-substituted benzene (~5.8 Å).

  • Advantage: The cyclohexane ring is not planar; it has thickness. This can be exploited to fill hydrophobic pockets that a flat phenyl ring cannot, potentially increasing selectivity. Furthermore, it lowers aromatic ring count, improving physicochemical properties like solubility (LogS) and reducing metabolic liability (CYP450 oxidation).

Case Study: Tranexamic Acid

Tranexamic acid (TXA) is the definitive example of conformational control in drug design.

  • Structure: trans-4-(aminomethyl)cyclohexanecarboxylic acid.

  • Mechanism: It acts as a lysine analog, binding to the Kringle domains of plasminogen.

  • Criticality of Conformation: The distance between the carboxylate (anionic) and the amine (cationic) must match the lysine side chain.

    • The trans-isomer places these groups ~7 Å apart (extended), perfectly mimicking lysine.

    • The cis-isomer places them closer and at an angle, preventing effective binding to the Kringle domain.

    • Validation: X-ray crystallography of TXA bound to plasminogen confirms the rigid chair conformation of the cyclohexane ring anchors the pharmacophores [1].

Analytical Methodologies

Distinguishing between cis and trans isomers, and determining the conformational ratio (


), relies on observing the magnetic environment of the ring protons.
Nuclear Magnetic Resonance (NMR)

The Karplus Equation describes the dependence of the vicinal coupling constant (


) on the dihedral angle (

).
  • Axial-Axial (

    
    ): 
    
    
    
    (Large coupling).
  • Axial-Equatorial (

    
    ): 
    
    
    
    (Small coupling).
  • Equatorial-Equatorial (

    
    ): 
    
    
    
    (Small coupling).

Diagnostic Signal: Look at the methine proton (


 or 

) attached to the carbon bearing the substituent.
  • In a Trans (e,e) isomer, the proton is axial . It will split against the adjacent axial protons with a large

    
     value (~11 Hz), appearing as a triplet of triplets  (tt) or a wide multiplet with a width at half-height (
    
    
    
    ) > 20 Hz.
  • In a Cis (e,a) isomer, the proton is equatorial (if the substituent is axial) or axial (if the substituent is equatorial). Since the cis form is a rapid average of (e,a) and (a,e), the observed coupling is a weighted average, typically resulting in a narrower multiplet (

    
    ).
    
Analytical Logic Flow

NMR_Logic Start Isolate 1,4-Isomer H1_Signal Analyze H1 Proton (Alpha to substituent) Start->H1_Signal Coupling Measure Coupling (J) or Width (W1/2) H1_Signal->Coupling LargeJ Large J (~11Hz) W1/2 > 20Hz Coupling->LargeJ SmallJ Small J (<5Hz) W1/2 < 12Hz Coupling->SmallJ Result_Trans Proton is AXIAL Substituent is EQUATORIAL Likely Trans (e,e) LargeJ->Result_Trans Result_Cis Proton is EQUATORIAL Substituent is AXIAL Likely Cis (or Trans a,a) SmallJ->Result_Cis

Figure 2: Decision tree for assigning stereochemistry using 1H NMR coupling constants.

Experimental Protocols

Protocol: Determination of Conformational Equilibrium ( ) via Eliel’s Equation

This protocol calculates the ratio of conformers in a rapid equilibrium using time-averaged NMR chemical shifts [2].

Prerequisites:

  • Target Molecule: 1,4-disubstituted cyclohexane (e.g., 4-substituted cyclohexanol).

  • Model Compounds: "Locked" conformers (e.g., 4-tert-butyl derivatives) to provide limiting values for

    
     and 
    
    
    
    .

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 5-10 mg of the target compound in 0.6 mL of deuterated solvent (CDCl3 or d6-DMSO).

    • Note: Solvent polarity affects A-values. Use a non-polar solvent for intrinsic steric assessment.

    • Prepare separate samples for the "locked" cis and trans 4-tert-butyl analogs (if available) to determine limiting shifts (

      
       and 
      
      
      
      ).
  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum (min 400 MHz, ideally 600 MHz for resolution).

    • Set relaxation delay (

      
      ) to > 5s to ensure accurate integration if using peak areas.
      
    • Variable Temperature (Optional): If peaks are broad (coalescence), cool the sample to -60°C to freeze the ring flip and observe distinct conformers.

  • Analysis (Eliel Equation):

    • Identify the chemical shift (

      
      ) of the proton geminal to the substituent.
      
    • Use the limiting values from locked models:

      • 
        : Chemical shift of an axial proton (substituent is equatorial).
        
      • 
        : Chemical shift of an equatorial proton (substituent is axial).
        
    • Rule of Thumb:

      
       is usually downfield (higher ppm) compared to 
      
      
      
      by ~0.5 ppm.
  • Calculation:

    • Calculate the mole fraction of the equatorial conformer (

      
      ):
      
      
      
      
    • Calculate Equilibrium Constant (

      
      ):
      
      
      
      
    • Calculate Free Energy Difference (

      
      ):
      
      
      
      
  • Validation:

    • If

      
       is very close to 
      
      
      
      , the substituent is predominantly equatorial (
      
      
      ).
    • If

      
       is intermediate, significant populations of both conformers exist (common for cis-1,4 isomers with small substituents).
      

References

  • Tranexamic Acid Binding Mechanism

    • Law, R. H., et al. (2017). "X-ray crystal structure of plasmin with tranexamic acid–derived active site inhibitors." Blood Advances.
  • NMR Conformational Analysis (Eliel Equation)

    • Eliel, E. L. (1959). "Conformational Equilibria by Nuclear Magnetic Resonance Spectroscopy." Chemistry & Industry.
    • (Related foundational work in JACS)

  • Bioisosterism & Vector Analysis

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

The Versatile Scaffold: A Technical Guide to tert-Butyl 4-Aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Conformationally Restricted Building Block

In the landscape of modern synthetic chemistry, particularly within the realm of medicinal chemistry and materials science, the strategic use of conformationally restricted building blocks is paramount for the design of novel molecules with tailored properties. Among these, tert-butyl 4-aminocyclohexane-1-carboxylate has emerged as a critical scaffold, offering a unique combination of a rigid cyclohexane core, orthogonal protecting groups, and stereochemical diversity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, properties, and diverse applications of this versatile synthetic intermediate.

The cyclohexane ring, with its well-defined chair and boat conformations, provides a rigid framework that allows for the precise spatial orientation of substituents. This is of particular importance in drug design, where the three-dimensional arrangement of functional groups dictates the interaction with biological targets. The presence of both an amino and a carboxylate group on the cyclohexane ring, protected in a manner that allows for selective deprotection and functionalization, makes tert-butyl 4-aminocyclohexane-1-carboxylate a powerful tool for the construction of complex molecular architectures. The tert-butyl ester provides steric bulk and is stable under a variety of reaction conditions, yet can be cleaved under acidic conditions, while the free amine serves as a key nucleophilic handle for a wide array of chemical transformations.

This guide will delve into the synthetic routes to access both the cis and trans isomers of this building block, explore its key chemical transformations with mechanistic insights, and provide detailed protocols for its application in the synthesis of bioactive molecules and advanced materials.

Physicochemical Properties and Stereochemical Considerations

The physicochemical properties of tert-butyl 4-aminocyclohexane-1-carboxylate are significantly influenced by its stereochemistry, primarily the cis and trans relationship between the amino and the ester functionalities. These differences in stereochemistry translate to distinct conformational preferences, which in turn affect their reactivity and biological activity.[1]

Propertycis-Isomertrans-Isomer
Conformational Preference Exists in a conformational equilibrium between two chair forms, one with an axial amine and equatorial ester, and the other with an equatorial amine and axial ester. The equilibrium favors the conformation with the bulkier tert-butyl ester group in the equatorial position.Predominantly exists in a chair conformation where both the amino and the tert-butyl ester groups occupy equatorial positions, minimizing steric strain.
Thermodynamic Stability Generally less stable due to the unavoidable axial substituent in any chair conformation.The more thermodynamically stable isomer due to the diequatorial arrangement of substituents, which minimizes 1,3-diaxial interactions.
Solubility Generally soluble in a range of organic solvents.The tert-butyl group enhances solubility in organic solvents.[1]
Reactivity The reactivity of the amino and ester groups can be influenced by their axial or equatorial orientation.The equatorial orientation of both functional groups makes them more accessible for reactions.

The choice between the cis and trans isomer is a critical design element in drug discovery, as the spatial relationship between the pharmacophoric groups attached to the amino and carboxylate moieties will be rigidly defined by the cyclohexane core.

Synthesis of tert-Butyl 4-Aminocyclohexane-1-carboxylate

The synthesis of tert-butyl 4-aminocyclohexane-1-carboxylate typically involves a multi-step process, starting from readily available precursors. The key challenge lies in controlling the stereochemistry to obtain the desired cis or trans isomer with high purity.

Synthesis of the 4-Aminocyclohexanecarboxylic Acid Precursor

A common starting material for the synthesis of the title compound is 4-aminocyclohexanecarboxylic acid. This precursor can be synthesized via the catalytic hydrogenation of p-aminobenzoic acid. This reaction typically yields a mixture of cis and trans isomers, with the trans isomer often being the major product under thermodynamic control.

Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid [2]

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C)

  • 10% Sodium Hydroxide (NaOH) solution

  • Hydrogen gas

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia (NH₃)

  • Ninhydrin solution (for TLC visualization)

Procedure:

  • In a high-pressure autoclave, combine p-aminobenzoic acid (1 eq), 5% Ru/C (catalyst), and 10% NaOH solution.

  • Pressurize the autoclave with hydrogen gas to 15 bar.

  • Heat the reaction mixture to 100 °C and stir for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH/NH₃ (5:5:1 v/v/v) and visualizing with ninhydrin.

  • Upon completion, cool the reaction mixture and carefully vent the hydrogen gas.

  • The resulting mixture contains a cis/trans mixture of 4-aminocyclohexanecarboxylic acid. The reported cis to trans ratio is approximately 1:4.6.[2]

Esterification to tert-Butyl 4-Aminocyclohexane-1-carboxylate

While direct esterification of 4-aminocyclohexanecarboxylic acid to its tert-butyl ester can be challenging due to the competing reactivity of the amino group, a more common and efficient approach involves the protection of the amino group prior to esterification, or the use of a starting material where the carboxylic acid is already esterified. A more direct approach involves the reductive amination of a 4-oxocyclohexanecarboxylate.

Protocol 2: Stereoselective Synthesis of trans-tert-Butyl 4-(tert-Butoxycarbonylamino)cyclohexanecarboxylate [3]

This protocol describes the synthesis of the N-Boc protected version of the title compound, which can be deprotected to yield the free amine. This method offers high stereoselectivity for the trans isomer.

Materials:

  • tert-Butyl 4-oxocyclohexane-1-carboxylate

  • tert-Butylsulfinamide

  • Titanium(IV) isopropoxide (Lewis acid)

  • Sodium borohydride (reducing agent)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

Procedure:

Step 1: Reductive Amination

  • Dissolve tert-butyl 4-oxocyclohexane-1-carboxylate and tert-butylsulfinamide in an organic solvent such as DCM.

  • Add a Lewis acid, for example, titanium(IV) isopropoxide, and stir the reaction at room temperature.

  • After the formation of the corresponding sulfinylimine, cool the reaction mixture and add a reducing agent like sodium borohydride portion-wise.

  • After the reduction is complete, quench the reaction and perform a standard aqueous work-up.

  • Purify the product to obtain trans-tert-butyl 4-(tert-butylsulfinamido)cyclohexanecarboxylate with a reported diastereomeric ratio of >95:5.[3]

Step 2: Deprotection and N-Boc Protection

  • Dissolve the product from Step 1 in DCM and cool in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) and stir the reaction at room temperature for 1 hour to remove the tert-butylsulfinyl group.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM, cool to 0 °C, and add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA).

  • Stir the reaction for 20 hours.

  • Perform an aqueous work-up to isolate the desired trans-tert-butyl 4-(tert-butoxycarbonylamino)cyclohexanecarboxylate. A yield of 90% has been reported for this two-step sequence.[3]

To obtain the free amine, the Boc protecting group can be readily removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane).

Key Chemical Transformations and Mechanistic Insights

The synthetic utility of tert-butyl 4-aminocyclohexane-1-carboxylate stems from the orthogonal reactivity of its amino and ester functionalities. The primary amine is a potent nucleophile, readily undergoing a variety of transformations, while the tert-butyl ester is a robust protecting group for the carboxylic acid.

N-Acylation: Formation of Amide Bonds

N-acylation is one of the most fundamental and widely utilized reactions of tert-butyl 4-aminocyclohexane-1-carboxylate. This transformation is crucial for introducing a vast array of functionalities and for constructing peptide-like structures. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of N-Acylation:

The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or an activated carboxylic acid). This initial attack forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride ion) to form the stable amide bond. A base is typically added to neutralize the acidic byproduct (e.g., HCl).

Nacylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine R-NH₂ intermediate R-NH₂⁺-C(O⁻)(R')-Cl amine->intermediate Nucleophilic attack acyl_chloride R'-COCl acyl_chloride->intermediate amide R-NH-CO-R' intermediate->amide Collapse of intermediate hcl HCl intermediate->hcl Elimination of Cl⁻ and H⁺

Caption: Mechanism of N-acylation of a primary amine.

Protocol 3: General Procedure for N-Acylation

Materials:

  • tert-Butyl 4-aminocyclohexane-1-carboxylate

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

Procedure for Acylation with an Acyl Chloride:

  • Dissolve tert-butyl 4-aminocyclohexane-1-carboxylate (1 eq) and a base (1.1-1.5 eq) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.0-1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography or recrystallization.

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation of tert-butyl 4-aminocyclohexane-1-carboxylate provides access to secondary and tertiary amines, which are prevalent motifs in pharmaceuticals. Reductive amination with aldehydes or ketones is a common and efficient method for this transformation.

Mechanism of Reductive Amination:

The reaction proceeds in two main steps. First, the primary amine reacts with the carbonyl compound to form a hemiaminal intermediate, which then dehydrates to form an imine (for aldehydes) or an enamine (for ketones). In the second step, the imine or enamine is reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to yield the alkylated amine.

reductive_amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amine R-NH₂ hemiaminal R-NH-CH(OH)-R' amine->hemiaminal aldehyde R'-CHO aldehyde->hemiaminal imine R-N=CH-R' hemiaminal->imine -H₂O sec_amine R-NH-CH₂-R' imine->sec_amine [H] (Reduction) jak_inhibitor_synthesis cluster_reactants Reactants cluster_product Coupled Product cyclohexane trans-tert-Butyl 4-aminocyclohexane-1-carboxylate product tert-Butyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexane-1-carboxylate cyclohexane->product pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine pyrimidine->product Nucleophilic Aromatic Substitution

Caption: Key coupling step in JAK inhibitor synthesis.

The amino group of the cyclohexane building block displaces the chlorine atom on the pyrimidine ring via a nucleophilic aromatic substitution reaction. The resulting intermediate can then be further elaborated to the final active pharmaceutical ingredient.

Applications in Materials Science

The bifunctional nature of tert-butyl 4-aminocyclohexane-1-carboxylate also lends itself to applications in materials science, particularly in the synthesis of novel polymers with well-defined architectures. The rigid cyclohexane unit can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties.

Polyamide Synthesis

The amino and carboxylate functionalities (after deprotection of the ester) can be used for the synthesis of polyamides through polycondensation reactions. The incorporation of the cyclohexane ring into the polymer backbone can lead to materials with improved thermal stability and rigidity compared to their linear aliphatic counterparts.

Conceptual Polymerization Scheme:

polyamide_synthesis cluster_monomers Monomers cluster_polymer Polyamide diamine 4-Aminocyclohexanecarboxylic acid (from deprotection) polymer -[NH-cyclohexane-CO-Ar-CO]n- diamine->polymer diacid_chloride Diacid Chloride (e.g., terephthaloyl chloride) diacid_chloride->polymer Polycondensation

Caption: Conceptual synthesis of a polyamide.

By using either the cis or trans isomer, the stereochemistry of the resulting polymer chain can be controlled, leading to materials with different packing efficiencies and, consequently, different physical properties. For example, the use of the rigid trans isomer can lead to more crystalline and high-melting polymers.

Conclusion

Tert-butyl 4-aminocyclohexane-1-carboxylate is a testament to the power of strategically designed building blocks in modern chemical synthesis. Its unique combination of a rigid cyclohexane core, orthogonal protecting groups, and stereochemical diversity provides chemists with a versatile tool for the construction of complex and functionally rich molecules. From the rational design of potent pharmaceuticals to the development of high-performance polymers, the applications of this scaffold are vast and continue to expand. As the demand for novel molecules with precisely controlled three-dimensional structures grows, the importance of building blocks like tert-butyl 4-aminocyclohexane-1-carboxylate will undoubtedly continue to rise, solidifying its place as a cornerstone of contemporary synthetic chemistry.

References

  • Google Patents. CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. US12202834B2 - Solid state forms of oclacitinib maleate.
  • MDPI. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. Available at: [Link]

  • Google Patents. CN119707989A - A method for synthesizing oclacitinib maleate.
  • Organic Syntheses. Procedure for the Synthesis of Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate. Organic Syntheses. Available at: [Link]

  • Chemical Review and Letters. Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. Available at: [Link]

  • Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

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An In-depth Technical Guide to the Solubility of tert-butyl 4-aminocyclohexane-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-aminocyclohexane-1-carboxylate is a key bifunctional building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and advanced materials. Its structure, featuring a cyclohexane scaffold substituted with a primary amine and a tert-butyl ester, provides a unique combination of lipophilic and polar characteristics. This duality makes it an essential intermediate for introducing constrained aliphatic rings into larger molecules, often imparting favorable pharmacokinetic properties.

For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility is not merely academic; it is a critical prerequisite for successful process development, reaction optimization, purification, and formulation. Solubility dictates the choice of reaction media, influences reaction rates and yields, and is a cornerstone of developing scalable and robust crystallization or purification protocols.

This technical guide provides a framework for understanding and determining the solubility of tert-butyl 4-aminocyclohexane-1-carboxylate. In the absence of extensive public data, this document focuses on the underlying physicochemical principles governing its solubility and presents a detailed, field-proven methodology for its experimental determination.

Physicochemical Profile and Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. Tert-butyl 4-aminocyclohexane-1-carboxylate possesses distinct functional groups that contribute to its overall polarity and interaction potential with various solvents.

Structural Features Influencing Solubility:

  • Cyclohexane Ring: This saturated carbocyclic core is inherently nonpolar and lipophilic, favoring dissolution in solvents with low polarity.

  • tert-Butyl Ester Group: The bulky tert-butyl group significantly enhances lipophilicity and is known to improve solubility in a wide range of organic solvents.[1] The ester carbonyl group, however, can act as a hydrogen bond acceptor.

  • Primary Amine Group (-NH₂): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[2] It is also basic. This group promotes solubility in polar and, particularly, polar protic solvents.

The interplay of the large, nonpolar hydrocarbon backbone with the localized polarity of the amine and ester functionalities results in a molecule of intermediate polarity. While the overall structure leans towards being lipophilic, the presence of hydrogen-bonding groups ensures at least partial affinity for polar solvents.

Known Physicochemical Properties:

PropertyValueSource
CAS Number 1022159-15-4[1]
Molecular Formula C₁₁H₂₁NO₂[1]
Molecular Weight 199.29 g/mol [1]
Physical State Liquid (at room temperature)[1]
Appearance Colorless to light yellow liquid[3]

Theoretical Principles of Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be miscible. For tert-butyl 4-aminocyclohexane-1-carboxylate, solubility is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Key Solvent Properties to Consider:

  • Polarity and Dielectric Constant: Polar solvents have higher dielectric constants and are better at stabilizing polar molecules and ions. Nonpolar solvents have low dielectric constants. Given the target molecule's mixed character, it is expected to exhibit good solubility in solvents of moderate polarity.

  • Hydrogen Bonding Capability: Solvents are classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., acetone, ethyl acetate). The primary amine group of the solute will interact favorably with protic solvents through hydrogen bonding.

  • Dispersion Forces: These are the primary forces of attraction in nonpolar solvents like heptane or toluene. The large hydrocarbon structure of the solute allows for significant interaction via these forces.

Table of Common Organic Solvents and Their Properties:

SolventFormulaBoiling Point (°C)Dielectric Constant (at 20°C)Type
HeptaneC₇H₁₆981.92Nonpolar
TolueneC₇H₈1112.38Nonpolar
DichloromethaneCH₂Cl₂409.08Polar Aprotic
Ethyl AcetateC₄H₈O₂776.02Polar Aprotic
AcetoneC₃H₆O5620.7Polar Aprotic
2-Propanol (IPA)C₃H₈O8219.9Polar Protic
EthanolC₂H₆O7824.6Polar Protic
MethanolCH₄O6532.7Polar Protic

Data compiled from various sources.[4][5][6]

Solvent Selection Strategy & Qualitative Assessment

Based on the structural analysis, a logical approach can be designed to select an appropriate solvent for a given application, such as a chemical reaction or purification.

Qualitative Solubility Predictions:

  • High Solubility Expected: In moderately polar aprotic solvents such as dichloromethane , tetrahydrofuran (THF) , and ethyl acetate . The overall molecular structure aligns well with the polarity of these solvents. Aliphatic amines generally show good solubility in solvents like ether and benzene.[7][8]

  • Good Solubility Expected: In polar protic solvents like methanol , ethanol , and isopropanol . The hydrogen bonding capability of the amine group will drive solubility, though the large nonpolar part may prevent infinite miscibility.

  • Moderate to Low Solubility Expected: In highly nonpolar solvents like heptane or cyclohexane . While the hydrocarbon body is large, the polar amine and ester groups will limit solubility.

  • High Solubility Expected: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , which are considered "universal" organic solvents.

The following diagram outlines a logical workflow for selecting a suitable solvent system.

Solvent_Selection_Workflow cluster_solvents Select Solvent Class Based on Polarity start Define Application (e.g., Reaction, Purification, Formulation) struct_analysis Analyze Solute Structure: - Lipophilic cyclohexane & t-butyl groups - Polar amine & ester (H-bonding) start->struct_analysis polarity_predict Predict Overall Polarity: Intermediate, leaning toward lipophilic struct_analysis->polarity_predict polar_aprotic Polar Aprotic (DCM, THF, EtOAc) Good starting point polarity_predict->polar_aprotic Most Likely Match polar_protic Polar Protic (MeOH, EtOH, IPA) For H-bonding interactions polarity_predict->polar_protic nonpolar Nonpolar (Toluene, Heptane) For extractions or anti-solvent use polarity_predict->nonpolar exp_test Perform Small-Scale Experimental Solubility Test polar_aprotic->exp_test polar_protic->exp_test nonpolar->exp_test optimize Optimize Solvent System (e.g., Co-solvents, Temperature) exp_test->optimize

Caption: Logical workflow for solvent selection.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The definitive way to ascertain solubility is through experimentation. The Shake-Flask method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of liquid tert-butyl 4-aminocyclohexane-1-carboxylate in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

  • Solute: Tert-butyl 4-aminocyclohexane-1-carboxylate (purity ≥98%)

  • Solvents: HPLC-grade methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, toluene, heptane

  • Equipment:

    • Analytical balance (4-decimal places)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Positive displacement pipette or gas-tight syringe for dispensing the liquid solute

    • Orbital shaker with temperature control

    • Centrifuge capable of holding the vials

    • Syringes (glass) and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

    • Volumetric flasks and pipettes for dilutions

    • Autosampler vials for analysis

    • Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC with a suitable detector. GC-FID is often preferred for volatile compounds lacking a strong UV chromophore.[9]

Experimental Workflow Diagram:

Experimental_Workflow prep 1. Preparation - Add excess liquid solute to a known  volume/mass of solvent in a vial. equilibrate 2. Equilibration - Seal vials and place on orbital shaker. - Shake at constant temp (e.g., 25°C)  for 24-48 hours to reach equilibrium. prep->equilibrate separate 3. Phase Separation - Centrifuge vials to pellet any  undissolved solute droplets. - Let stand to re-equilibrate temperature. equilibrate->separate sample 4. Sampling & Dilution - Carefully withdraw supernatant. - Filter through 0.22 µm syringe filter. - Dilute filtered sample accurately  with a known volume of solvent. separate->sample analyze 5. Quantification - Analyze diluted sample by GC-FID. - Use a pre-validated calibration curve  to determine concentration. sample->analyze calculate 6. Calculation - Calculate solubility (e.g., in mg/mL)  accounting for the dilution factor. analyze->calculate

Caption: Step-by-step workflow for the Shake-Flask method.

Step-by-Step Methodology:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of the solute in the chosen analytical solvent (e.g., ethyl acetate).

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected solubility range.

    • Analyze these standards by GC-FID to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.99.

  • Sample Preparation:

    • For each solvent to be tested, add a precise volume (e.g., 2.0 mL) of the solvent to a glass vial.

    • Add an excess amount of tert-butyl 4-aminocyclohexane-1-carboxylate to each vial. For a liquid, "excess" means adding enough so that a separate, undissolved phase of the solute is clearly visible after initial mixing. A starting point could be ~10-20% of the solvent volume.

    • Prepare each solvent in triplicate to ensure reproducibility.

  • Equilibration:

    • Tightly seal the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Shake the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typical. The system is at equilibrium when solubility measurements at two consecutive time points (e.g., 24h and 48h) are statistically identical.

  • Phase Separation and Sampling:

    • After equilibration, remove the vials and let them stand undisturbed at the controlled temperature for at least 2 hours to allow for phase separation.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed for 15-20 minutes.

    • Carefully withdraw an aliquot (e.g., 0.5 mL) from the clear supernatant (the saturated solution), being careful not to disturb the undissolved layer.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step removes any microscopic, undissolved droplets.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the appropriate solvent to bring its concentration into the range of the calibration curve.

    • Analyze the diluted sample using the validated GC-FID method.[10]

    • Record the peak area for the solute.

  • Calculation:

    • Using the calibration curve, determine the concentration of the solute in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/L.

Conclusion

References

This list is compiled from the search results and general chemical knowledge. All links are provided for verification.

  • Aladdin. tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. [Online] Available at: [Link]

  • NIST. cis-1-Tert-butyl-4-carbomethoxycyclohexane. NIST Chemistry WebBook. [Online] Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 16(11), 9303–9312. [Online] Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

  • PubChem. tert-Butyl 4-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Online] Available at: [Link]

  • Polgar, A. G., et al. (1964). Determination of Alkanes and Cycloalkanes through C8 and Alkenes through C7 by Capillary Gas Chromatography. Analytical Chemistry, 36(7), 1256–1261. [Online] Available at: [Link]

  • LibreTexts Chemistry. 24.2: Structure and Properties of Amines. [Online] Available at: [Link]

  • Kim, B., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products. Preventive Nutrition and Food Science, 20(1), 43–49. [Online] Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Online] Available at: [Link]

  • Lumen Learning. Properties of amines | Organic Chemistry II. [Online] Available at: [Link]

  • University of California, Irvine. Common Organic Solvents: Table of Properties. [Online] Available at: [Link]

  • ResearchGate. Cyclohexane quantification by GC FID. [Online] Available at: [Link]

  • Quora. Are amines soluble in organic solvents?. [Online] Available at: [Link]

  • ResearchGate. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Online] Available at: [Link]

  • ASTM International. D7266-07(2017) Standard Test Method for Analysis of Cyclohexane by Gas Chromatography (External Standard). [Online] Available at: [Link]

  • LCGC International. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Online] Available at: [Link]

  • Atmospheric Measurement Techniques. Online measurements of cycloalkanes based on NO+ chemical ionization in proton transfer reaction time-of-flight mass spectrometry. [Online] Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Online] Available at: [Link]

  • University of Calgary. Amines and Heterocycles. [Online] Available at: [Link]

  • BYJU'S. Physical Properties of Amines. [Online] Available at: [Link]

  • MtoZ Biolabs. How to Detect Cyclohexane and Benzene Using GC-MS?. [Online] Available at: [Link]

  • OENO One. HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. [Online] Available at: [Link]

  • The Good Scents Company. 4-tert-butyl cyclohexane carboxaldehyde. [Online] Available at: [Link]

  • ResearchGate. Polarity Indexes of the Solvents Used in this Study. [Online] Available at: [Link]

  • PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Steven Murov. Properties of Solvents Used in Organic Chemistry. [Online] Available at: [Link]

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A Comprehensive Safety and Handling Guide for tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a key building block in medicinal chemistry and drug development, tert-butyl 4-aminocyclohexane-1-carboxylate is integral to the synthesis of novel pharmaceutical compounds. Its bifunctional nature, featuring both a protected carboxylic acid and a primary amine on a cyclohexane scaffold, makes it a versatile intermediate. However, its utility in the laboratory is predicated on a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines a systematic approach to its safe handling, emergency response, and disposal, tailored for researchers and drug development professionals.

Chemical Identification and Physical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of laboratory safety.

PropertyValueSource(s)
Chemical Name tert-butyl 4-aminocyclohexane-1-carboxylate[1]
Synonym(s) tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate
CAS Number 1022159-15-4 (trans-isomer)[1]
Molecular Formula C11H21NO2[1]
Molecular Weight ~199.29 g/mol [1]
Appearance Solid or liquid
Purity Typically ≥97-98%[1][2]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several moderate hazards that demand careful management. The primary hazards are associated with irritation and acute toxicity if ingested.

GHS Classification
Pictogram

Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

(Source: Sigma-Aldrich)

The Hierarchy of Controls: A Systematic Approach to Safe Handling

Effective laboratory safety transcends the mere use of personal protective equipment (PPE). It involves a systematic, multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures to mitigate risks. Applying this to tert-butyl 4-aminocyclohexane-1-carboxylate ensures a robust safety protocol.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety cluster_1 Application to tert-butyl 4-aminocyclohexane-1-carboxylate Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls Eng_Desc Handle in a certified chemical fume hood. Ensure safety showers/eyewash stations are accessible. Engineering->Eng_Desc PPE PPE (Least Effective) Admin_Desc Develop Standard Operating Procedures (SOPs). Provide comprehensive safety training. Restrict access to authorized personnel. Administrative->Admin_Desc PPE_Desc Mandatory use of safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile). PPE->PPE_Desc Elim_Desc Not feasible; compound is required for synthesis. Sub_Desc Substitute with a less hazardous analogue if process allows.

Caption: Hierarchy of Controls applied to handling the target compound.

Standard Operating Procedures for Handling

Adherence to well-defined protocols is critical for mitigating the risks identified.

Engineering Controls

The primary engineering control is to handle this compound exclusively within a certified chemical fume hood.[3][4] This prevents the inhalation of dust or vapors and contains any potential spills. Workstations must be equipped with readily accessible and regularly tested safety showers and eyewash stations.[3][5]

Personal Protective Equipment (PPE) Protocol

The final barrier between the researcher and the chemical hazard is PPE. Its selection and use should be non-negotiable.

PPE_Selection_Workflow start Task: Handling tert-butyl 4-aminocyclohexane-1-carboxylate assessment Risk Assessment start->assessment eye_protection Wear chemical safety goggles (conforming to EN166 or ANSI Z87.1) assessment->eye_protection skin_protection Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., Nitrile). assessment->skin_protection respiratory_protection Is there a risk of aerosolization or dust formation outside of a fume hood? assessment->respiratory_protection respirator_needed Use a NIOSH/MSHA approved respirator with an appropriate cartridge. respiratory_protection->respirator_needed Yes no_respirator Standard ventilation (fume hood) is sufficient. respiratory_protection->no_respirator No

Caption: Decision workflow for selecting appropriate PPE.

Key PPE Requirements:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[3][5] Always inspect gloves for integrity before use and use proper removal techniques to avoid contamination.[6]

  • Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[5] If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA-approved respirator should be worn.[3]

Safe Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5][7] Some suppliers recommend refrigerated storage (2-8°C) in a dark place.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[3][4][6]

Emergency Response and First Aid Protocols

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

Spill Response Protocol

In the event of a spill, a calm and methodical response is essential.

Spill_Response_Workflow start Spill Detected alert Alert personnel in the immediate area. Evacuate if necessary. start->alert ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed). alert->ppe contain Contain the spill using inert absorbent material (e.g., vermiculite, sand). ppe->contain cleanup Carefully sweep or scoop up the absorbed material. contain->cleanup collect Place material into a suitable, labeled, and closed container for hazardous waste disposal. cleanup->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. collect->decontaminate end Dispose of waste and used cleaning materials as hazardous waste. decontaminate->end

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical following any exposure. Medical attention should always be sought as a follow-up.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration. Seek immediate medical attention.[5][6][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][7][9]
Eye Contact Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][7][9]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][9][10]

Fire and Explosion Hazards

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[6][11]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][4]

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][6]

Disposal Considerations

All chemical waste, including the compound itself and any contaminated materials, must be handled as hazardous waste.

  • Procedure: Dispose of contents and containers to an approved waste disposal plant.[5] This must be done in accordance with all applicable local, regional, and national regulations.[12] Do not allow the product to enter drains.[6][10]

Conclusion

Tert-butyl 4-aminocyclohexane-1-carboxylate is a valuable synthetic intermediate whose safe use is paramount. While it presents moderate hazards, a comprehensive safety strategy rooted in the hierarchy of controls, supported by rigorous adherence to handling protocols, and preparedness for emergencies, ensures that risks are effectively managed. By integrating these principles into daily laboratory practice, researchers can leverage the synthetic utility of this compound while maintaining the highest standards of safety.

References

  • Santa Cruz Biotechnology, Inc. (2015). Safety Data Sheet: 4-tert-Butylcyclohexanol, mixture of cis and trans.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-tert-Butylcyclohexanecarboxylic acid.
  • Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
  • Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: tert-Butyl 4-(4-aminophenoxy)-3,3-difluoropiperidine-1-carboxylate.
  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-Aminocyclohexane.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet: Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride.
  • Merck Millipore. (2022). Safety Data Sheet: 4-tert-Butylcyclohexanone for synthesis.
  • Watson International Ltd. (n.d.). MSDS of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS 571188-59-5.
  • TCI Chemicals. (2025). Safety Data Sheet: trans-4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic Acid.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclohexylamine.
  • Sigma-Aldrich. (n.d.). tert-butyl trans-4-aminocyclohexanecarboxylate | 1022159-15-4.
  • CymitQuimica. (n.d.). CAS 1022159-15-4: tert-Butyl (1r,4r)-4-aminocyclohexane-1-carboxylate.
  • HDH Chemicals. (n.d.). tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram.
  • ChemScene. (n.d.). 4-Amino-N-(tert-butyl)cyclohexane-1-carboxamide.
  • U.S. Food and Drug Administration. (2024). Emergency Dispensing Orders and Emergency Use Instructions (EUI).

Sources

Methodological & Application

Application Note & Protocol: A Streamlined, High-Purity Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Core Building Block

In the landscape of modern drug discovery, particularly in the development of small molecule therapeutics, the cyclohexane ring serves as a versatile and conformationally-restricted scaffold. Among its derivatives, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid stands out as a pivotal intermediate. Its rigid, non-planar structure is instrumental in orienting functional groups in three-dimensional space, a critical factor for achieving high-affinity and selective binding to protein targets.

This compound is a key structural component in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the class of Janus kinase (JAK) inhibitors, such as Oclacitinib.[1][2][3] The trans stereochemistry is crucial; the diequatorial arrangement of the amino and carboxylic acid moieties provides a specific spatial orientation that is often essential for pharmacological activity, while the cis isomer may be inactive or exhibit an entirely different biological profile.[3]

However, the synthesis is not trivial. The primary challenge lies in controlling the stereochemistry to selectively yield the desired trans isomer. Syntheses originating from planar aromatic precursors, such as 4-aminobenzoic acid, invariably produce a mixture of cis and trans isomers.[3] This guide provides a robust, two-stage protocol that leverages catalytic hydrogenation followed by a one-pot Boc-protection and stereoselective isolation, designed for high yield and exceptional purity (>99%).

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages starting from commercially available p-aminobenzoic acid.

  • Stage 1: Catalytic Hydrogenation. The aromatic ring of p-aminobenzoic acid is saturated via heterogeneous catalysis under hydrogen pressure. This non-stereospecific reduction yields a thermodynamic mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, typically favoring the more stable trans isomer.[2][4]

  • Stage 2: Boc-Protection and In-Situ Isomer Purification. The resulting mixture of isomers is subjected to N-protection using di-tert-butyl dicarbonate ((Boc)₂O). Crucially, the subsequent workup is designed to exploit the differential solubility of the cis and trans Boc-protected products, allowing for the selective isolation of the highly pure trans target molecule.[2][5]

G cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Protection & Purification A p-Aminobenzoic Acid B cis/trans-4-Aminocyclohexanecarboxylic Acid A->B H₂, 5% Ru/C 10% NaOH, 100°C, 15 bar C cis/trans-Boc-Protected Mixture B->C (Boc)₂O, Acetone/Water D trans-4-(Boc-amino)cyclohexanecarboxylic Acid C->D Acidification (Citric Acid) Extraction (DCM) E cis-Isomer (Remains in aqueous phase) C->E

Sources

Application Note: Strategic Incorporation of tert-Butyl 4-aminocyclohexane-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern peptide drug discovery, particularly within the fields of Proteolysis Targeting Chimeras (PROTACs) and Peptidomimetics , the control of spatial geometry is paramount. tert-Butyl 4-aminocyclohexane-1-carboxylate acts as a critical building block for introducing a rigid cyclohexane scaffold into the peptide backbone.

Unlike flexible glycine-serine linkers, this molecule restricts conformational freedom, reducing the entropic penalty of binding to a target receptor. The tert-butyl (tBu) ester protection on the C-terminus renders this molecule an ideal C-terminal capping unit or a solution-phase intermediate , allowing for orthogonal reaction at the amine without interference from the carboxylic acid.

Key Applications
  • Rigid Linkers: Spacing functional domains in fusion proteins or antibody-drug conjugates (ADCs) with defined geometry.

  • Metabolic Stability: The non-natural cyclohexane ring resists proteolysis by standard proteases.

  • Conformational Locking: Forcing peptides into extended (trans) or turn (cis) conformations.

Critical Chemical Properties & Stereochemistry[1]

Before initiating synthesis, the stereochemical purity of the reagent must be verified. The cyclohexane ring creates distinct spatial arrangements that dictate biological function.

The Cis vs. Trans Dichotomy

The trans-isomer is generally the preferred scaffold for linkerology because it mimics an extended peptide sheet, providing maximum separation between domains (approx. 5-6 Å). The cis-isomer induces a "U-turn" or kink, which is useful for macrocyclization but detrimental if an extended linker is required.

Featuretrans-Isomercis-Isomer
Geometry Extended (Diequatorial)Kinked/Turn (Axial-Equatorial)
Primary Use Rigid Spacers, PROTACsBeta-turn mimetics, Macrocycles
Solubility Lower (High crystallinity)Higher
Coupling Rate Slower (Steric bulk)Moderate

Expert Insight: Commercial sources often supply a mixture. For high-affinity ligands, always source >95% pure trans-isomer . Using a mixture will result in a heterogeneous product population with vastly different binding affinities.

Experimental Workflow: Solution-Phase Coupling

This protocol details the attachment of tert-butyl 4-aminocyclohexane-1-carboxylate (acting as the nucleophile) to an N-protected amino acid or peptide fragment (the electrophile).

Diagram 1: Solution Phase Coupling Workflow

CouplingWorkflow Start Fmoc-AA-OH (Activated Acid) Coupling Coupling Reaction (HATU/DIPEA) Start->Coupling Activate Reagent H2N-Cyc-COOtBu (Nucleophile) Reagent->Coupling Add Intermediate Fmoc-AA-NH-Cyc-COOtBu Coupling->Intermediate 2-4 hrs, RT Deprotection Acid Cleavage (TFA/TIPS) Intermediate->Deprotection Global Deprotection Final H2N-AA-NH-Cyc-COOH (Free Acid) Deprotection->Final Purification

Caption: Workflow for coupling tert-butyl 4-aminocyclohexane-1-carboxylate to an Fmoc-protected amino acid.

Protocol 1: High-Efficiency Coupling (Solution Phase)

Objective: Couple Fmoc-AA-OH to tert-butyl 4-aminocyclohexane-1-carboxylate.

Reagents:

  • A: Fmoc-Amino Acid (1.0 equiv)

  • B: HATU (1.1 equiv) or PyBOP (1.1 equiv)

  • C: HOAt (1.1 equiv) - Crucial for reducing racemization and improving kinetics on secondary carbons.

  • D: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • E: tert-butyl 4-aminocyclohexane-1-carboxylate (1.05 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Fmoc-AA-OH (A) and HATU (B) in minimal DMF. Add HOAt (C).

  • Base Addition: Add DIPEA (D) dropwise while stirring. Let the mixture activate for 2–5 minutes. Note: Do not exceed 5 minutes to avoid racemization of sensitive amino acids like Cys or His.

  • Nucleophile Addition: Add the tert-butyl 4-aminocyclohexane-1-carboxylate (E) dissolved in a small volume of DMF.

  • Reaction: Stir at Room Temperature (RT) under nitrogen atmosphere.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane) or LC-MS after 1 hour. The amine on the cyclohexane ring is sterically hindered compared to a linear amine; reaction times may extend to 4 hours.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with:

    • 5% Citric Acid or KHSO4 (removes excess amine/DIPEA).

    • Saturated NaHCO3 (removes unreacted acid).

    • Brine.

  • Drying: Dry over MgSO4, filter, and concentrate.

Validation Check: The product should show a mass of [Fmoc-AA + 197.3 Da (Reagent) - 18 Da (H2O)].

Protocol 2: Global Deprotection (TFA Cleavage)

The tert-butyl ester is acid-labile.[1] It is typically removed during the final global deprotection step if the molecule is part of a larger peptide, or selectively removed if the amine needs to remain protected (requires orthogonal N-protection like Cbz, though Fmoc is stable to TFA).

Reagents:

  • Cleavage Cocktail: TFA (95%), Triisopropylsilane (TIPS) (2.5%), Water (2.5%).

Step-by-Step:

  • Dissolution: Dissolve the protected peptide intermediate in the Cleavage Cocktail (approx. 10 mL per gram of peptide).

  • Reaction: Stir at RT for 2–3 hours.

    • Note: The t-butyl cation released is reactive.[2] TIPS is essential to scavenge this cation and prevent it from alkylating Trp, Tyr, or Met residues.

  • Precipitation: Concentrate the TFA solution to ~10% volume under nitrogen flow. Pour into cold diethyl ether (-20°C) to precipitate the peptide.

  • Isolation: Centrifuge, decant ether, and wash the pellet 2x with cold ether.

Troubleshooting & Optimization

Challenge: Low Coupling Yield
  • Cause: Steric hindrance of the cyclohexane ring.

  • Solution: Switch from HATU to COMU or PyAOP . Increase temperature to 40°C (if no Cys/His present). Use microwave irradiation (50°C, 10 min).

Challenge: Solubility Issues
  • Cause: The trans-isomer is highly crystalline and hydrophobic.

  • Solution: Use a solvent mixture of DMF/DCM (1:1) or add small amounts of N-methylpyrrolidone (NMP) to disrupt aggregation.

Diagram 2: Decision Matrix for Reagent Selection

DecisionMatrix Start Define Structural Goal Q1 Need Extended Linker? Start->Q1 Trans Select trans-isomer (Rigid Spacer) Q1->Trans Yes Cis Select cis-isomer (Turn Inducer) Q1->Cis No Q2 Is C-Terminus Free? Trans->Q2 Cis->Q2 Ester Use t-Butyl Ester (Solution Phase) Q2->Ester No (Capping/Intermediate) Acid Use Free Acid (Solid Phase Attachment) Q2->Acid Yes (Resin Loading)

Caption: Decision matrix for selecting the correct isomer and functional form of the aminocyclohexane derivative.

References

  • Vertex AI Search. (2026). Coupling conditions for 4-aminocyclohexane-1-carboxylate and rigid linker applications. Retrieved from 3

  • CymitQuimica. (n.d.). tert-Butyl (1r,4r)-4-aminocyclohexane-1-carboxylate Properties and Applications. Retrieved from 4

  • Creative Peptides. (n.d.). Peptide Linkers in ADCs and Fusion Proteins. Retrieved from 5

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from 6[1]

  • National Institutes of Health (PMC). (2024). Rigid linker peptides improve the stability and anti-inflammation effect of fusion proteins.[7] Retrieved from 7

Sources

Application Note: Preparation and Evaluation of JAK Inhibitors Utilizing Aminocyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic synthesis and biological evaluation of Janus Kinase (JAK) inhibitors incorporating a trans-1,4-aminocyclohexane scaffold. While early generation JAK inhibitors (e.g., Tofacitinib) utilized piperidine rings, the aminocyclohexane moiety has emerged as a critical bioisostere for optimizing metabolic stability and controlling the spatial orientation of the pharmacophore within the ATP-binding pocket. This guide provides a validated protocol for the stereoselective synthesis of the trans-isomer, coupling strategies with pyrrolo[2,3-d]pyrimidine hinge binders, and downstream kinase profiling using the ADP-Glo™ platform.

Introduction: The Aminocyclohexane Advantage

In the rational design of kinase inhibitors, the linker region connecting the hinge-binding motif to the solvent-exposed tail is pivotal. The 1,4-aminocyclohexane ring offers distinct advantages over flexible alkyl chains or piperidines:

  • Conformational Rigidity: It reduces the entropic penalty of binding by locking the molecule in a preferred conformation.

  • Stereochemical Control: The trans-isomer specifically extends the molecule linearly, allowing the "tail" group to exit the narrow ATP pocket and interact with solvent-front residues, a key driver for isoform selectivity (e.g., JAK1 vs. JAK2).

  • Metabolic Stability: Unlike piperidines, which are prone to oxidative metabolism at the

    
    -carbon, the cyclohexane ring is generally more metabolically robust.
    
JAK-STAT Signaling Pathway

The target inhibitors modulate the JAK-STAT pathway, a critical node in immune regulation.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Autophosphorylation Receptor->JAK Activation STAT_Recruit STAT Recruitment (SH2) JAK->STAT_Recruit Tyrosine Phos. STAT_Phos STAT Phosphorylation STAT_Recruit->STAT_Phos JAK Activity Dimer STAT Dimerization STAT_Phos->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

Figure 1: The JAK-STAT signaling cascade. Small molecule inhibitors target the ATP-binding site of the JAK protein (Blue Node), preventing STAT phosphorylation.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The core challenge is ensuring the trans stereochemistry of the cyclohexane ring. Commercial mixtures of 1,4-aminocyclohexanecarboxylic acid often contain significant cis isomers. Our protocol utilizes a stereoselective hydrogenation or a crystallization-driven isolation.

Target Molecule: A representative JAK1/3 inhibitor analog: N-(trans-4-aminocyclohexyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide derivative.

Synthesis_Workflow Start p-Aminobenzoic Acid (PABA) Step1 1. Hydrogenation (Ru/C) 2. Boc-Protection Start->Step1 Inter1 trans-4-(Boc-amino) cyclohexanecarboxylic acid Step1->Inter1 Step2 Amide Coupling (HATU/DIPEA) Inter1->Step2 Inter2 Coupled Intermediate Step2->Inter2 Step3 Deprotection (TFA) & Purification Inter2->Step3 Final Final JAK Inhibitor (Trans-isomer) Step3->Final

Figure 2: Synthetic workflow for the preparation of trans-aminocyclohexane JAK inhibitors.

Detailed Protocol
Step 1: Preparation of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

Rationale: Direct hydrogenation of PABA yields a cis/trans mixture. High-pressure hydrogenation with Ruthenium favors the cis isomer kinetically, but thermodynamic equilibration or selective crystallization is required for the trans form.

  • Hydrogenation:

    • Charge an autoclave with p-aminobenzoic acid (PABA) (10.0 g, 73 mmol), 5% Ru/Al₂O₃ catalyst (1.0 g), and H₂O (100 mL).

    • Add NaOH (1.0 eq) to solubilize the acid.

    • Pressurize with H₂ (50 bar) and heat to 130°C for 12 hours.

    • Note: Higher temperatures favor the thermodynamic trans product.

  • Boc-Protection:

    • Filter the catalyst. To the aqueous filtrate, add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and THF (50 mL). Stir at RT for 4 hours.

  • Isolation of trans-Isomer:

    • Acidify the solution to pH 3 with 1M HCl.

    • The trans-isomer is significantly less soluble in acidic water/organic mixtures than the cis-isomer.

    • Extract with EtOAc, concentrate, and recrystallize from EtOAc/Hexanes (1:3) .

    • QC Check: Verify stereochemistry via ¹H NMR. The methine proton adjacent to the carboxylate in the trans-isomer typically appears as a triplet of triplets (tt) with large coupling constants (

      
       Hz) due to axial-axial coupling.
      
Step 2: Coupling to the Hinge Binder

Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (commercially available) is a standard hinge binder.

  • Dissolution: Dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in dry DMF .

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes to activate the carboxylic acid.

  • Addition: Add the amine-bearing hinge binder partner (e.g., an aniline or amine derivative of the pyrrolopyrimidine) (1.0 eq).

  • Reaction: Stir at RT for 4-6 hours . Monitor by LC-MS for the formation of the amide bond.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

Step 3: Deprotection and Salt Formation
  • Dissolve the intermediate in DCM .

  • Add Trifluoroacetic acid (TFA) (10-20% v/v). Stir for 1 hour.

  • Concentrate in vacuo.

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Lyophilization: Freeze-dry to obtain the final inhibitor as a formate or TFA salt.

Biological Evaluation (ADP-Glo™ Kinase Assay)

Once synthesized, the inhibitor's potency (


) must be determined. The ADP-Glo™  assay (Promega) is the industry standard for this, measuring the conversion of ATP to ADP.
Reagent Preparation Table
ReagentConcentrationRole
Kinase Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSAReaction medium
JAK Enzyme 1-2 ng/well (JAK1, JAK2, or JAK3)Target enzyme
Substrate 0.2 mg/mL Poly(Glu, Tyr) 4:1Peptide substrate
ATP

apparent (typically 10-50 µM)
Co-factor
Test Compound Serial dilution (e.g., 10 µM to 0.1 nM)Inhibitor
Assay Protocol
  • Compound Transfer: Dispense 250 nL of compound (in DMSO) into a 384-well white low-volume plate.

  • Enzyme Addition: Add 2.5 µL of JAK kinase solution (diluted in Kinase Buffer). Incubate for 10 min at RT.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase signal). Incubate 30 min.
    
  • Read: Measure Luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis
  • Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No enzyme or Staurosporine).

  • Fit curves using a 4-parameter logistic model:

    
    
    

Expert Tips & Troubleshooting

  • Stereochemistry Drift: If the cis isomer contaminates your final product, the potency will likely drop by 10-100 fold. Always check the final product on a chiral HPLC column if possible.

  • Solubility: Aminocyclohexane derivatives can be zwitterionic if a free acid is present. Ensure the final salt form (HCl or Tosylate) is crystalline for better stability.

  • Selectivity: To improve JAK1 vs. JAK2 selectivity, consider adding a cyano group to the cyclohexane or the adjacent linker, similar to the strategy used in Abrocitinib (though it uses cyclobutane).

References

  • Peficitinib Synthesis & Scaffold: Yamasaki, S., et al. "Discovery and Structural Characterization of Peficitinib (ASP015K) as a Novel and Potent JAK Inhibitor." Bioorganic & Medicinal Chemistry, 2018.[1]

  • Aminocyclohexane Isomer Preparation: "Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives."[2][3] Patent WO2017134212A1.

  • Kinase Assay Protocol: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • JAK Inhibitor Structural Biology: Chrencik, J. E., et al. "Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6." Journal of Molecular Biology, 2010.

Sources

Technical Application Note: Scalable Synthesis of Oclacitinib via Aminocyclohexane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthetic route to Oclacitinib (Apoquel), focusing on the critical aminocyclohexane intermediate.[1][2] It is designed for researchers and process chemists, prioritizing scalability, stereochemical control, and regulatory compliance.[1]

Abstract & Strategic Overview

Oclacitinib (N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide) is a selective Janus kinase (JAK) inhibitor used primarily for the treatment of atopic dermatitis in canines.[1][2] The synthesis hinges on the stereoselective construction of a 1,4-disubstituted cyclohexane core with trans geometry.

This guide details a convergent synthetic strategy that minimizes late-stage manipulation of the sensitive pyrrolo[2,3-d]pyrimidine core.[1][2] The route is divided into three critical modules:

  • Synthesis of the trans-Aminocyclohexane Side Chain: Stereocontrolled reductive amination and functionalization of the methanesulfonamide tail.

  • Preparation of the Pyrrolo[2,3-d]pyrimidine Core: Chlorination and protection.

  • Convergent Coupling & Salt Formation: S_NAr coupling followed by maleate salt crystallization.[1]

Retrosynthetic Analysis

The retrosynthetic disconnection reveals two key building blocks: the electrophilic 4-chloropyrrolo[2,3-d]pyrimidine (protected or unprotected) and the nucleophilic aminocyclohexane sulfonamide .[1][2]

Retrosynthesis Oclacitinib Oclacitinib (Target Molecule) Disconnection Oclacitinib->Disconnection Pyrrolo 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Electrophile) Disconnection->Pyrrolo SNAr Disconnection Amine N-methyl-1-(trans-4-(methylamino) cyclohexyl)methanesulfonamide (Nucleophile) Disconnection->Amine

Figure 1: Retrosynthetic disconnection of Oclacitinib into the pyrrolopyrimidine core and the functionalized aminocyclohexane side chain.[1][2][3]

Detailed Protocol: Synthesis of the Aminocyclohexane Intermediate

The primary challenge is establishing the trans-1,4-stereochemistry on the cyclohexane ring.[2] The protocol below utilizes ethyl 4-oxocyclohexanecarboxylate as a readily available starting material.[2][4]

Stage 1: Stereoselective Reductive Amination

Objective: Synthesize trans-ethyl 4-(methylamino)cyclohexanecarboxylate.

  • Reagents: Ethyl 4-oxocyclohexanecarboxylate (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCM (Solvent).[1][2]

  • Procedure:

    • Charge a reactor with ethyl 4-oxocyclohexanecarboxylate and DCM (10 vol).

    • Cool to 0–5 °C. Add Methylamine solution dropwise.[1]

    • Add Acetic Acid to adjust pH to ~5–6 (promotes imine formation).[1][2] Stir for 2 hours.

    • Add STAB portion-wise, maintaining temperature <10 °C.

    • Warm to room temperature (20–25 °C) and stir for 12 hours.

    • Quench: Add saturated NaHCO₃ solution. Extract with DCM.[1][5]

    • Purification: The product is a mixture of cis and trans isomers. The trans-isomer is thermodynamically favored but often requires equilibration or crystallization.[2]

    • Note: If the cis isomer is dominant, perform an isomerization step using NaOEt in EtOH at reflux to enrich the trans isomer (thermodynamic control).[1][2]

Stage 2: Side Chain Elaboration (Ester to Sulfonamide)

Objective: Convert the ester moiety to the N-methylmethanesulfonamide group.[2][5]

Step 2a: Reduction to Alcohol

  • Reagents: LiAlH₄ (1.2 eq), THF.

  • Protocol: Add the amino-ester to a suspension of LiAlH₄ in THF at 0 °C. Reflux for 4 hours. Quench with Rochelles salt. Isolate trans-4-(methylamino)cyclohexylmethanol.[1][2]

Step 2b: Protection (Optional but Recommended) [1][2]

  • Protect the secondary amine (N-Me) with Boc anhydride to prevent interference in the sulfonyl chloride step.[2]

  • Product: tert-butyl methyl(trans-4-(hydroxymethyl)cyclohexyl)carbamate.[1][2]

Step 2c: Conversion to Sulfonamide

  • Activation: React the alcohol with Methanesulfonyl Chloride (MsCl) and Et₃N in DCM to form the mesylate.[1][2]

  • Displacement: React the mesylate with Sodium Sulfite (Na₂SO₃) in water/ethanol (Strecker reaction conditions) to form the sodium sulfonate salt.

  • Chlorination: Treat the sulfonate salt with Thionyl Chloride (SOCl₂) and catalytic DMF to generate the sulfonyl chloride.[1][2]

  • Amidation: React the sulfonyl chloride with excess Methylamine (aqueous or THF solution).[1][2]

  • Deprotection: Remove the Boc group (if used) with HCl/Dioxane or TFA.[1][2]

  • Final Intermediate: N-methyl-1-(trans-4-(methylamino)cyclohexyl)methanesulfonamide .[1][2]

Detailed Protocol: Coupling and Salt Formation

Stage 3: S_NAr Coupling

Objective: Couple the aminocyclohexane intermediate with the pyrrolopyrimidine core.[2]

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)[1][2]

  • N-methyl-1-(trans-4-(methylamino)cyclohexyl)methanesulfonamide (1.1 eq)[1][2]

  • Potassium Carbonate (K₂CO₃, 2.5 eq)[1][2]

  • Water/Dioxane (1:1 v/v) or Water/Acetonitrile (Industrial preferred)[1][2]

Protocol:

  • Charge the reactor with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, the amine intermediate, and K₂CO₃.[1]

  • Solvent: Add Water/Dioxane mixture (10 vol).

  • Reaction: Heat the slurry to 95–100 °C (reflux).

  • Monitoring: Monitor by HPLC. Reaction typically completes in 12–24 hours.[1]

  • Workup:

    • Cool to 20 °C.

    • The product, Oclacitinib free base, often precipitates from the aqueous mixture.[1]

    • Filter the solids.[2][3][6] Wash with water (3x) and cold ethanol (1x).[1][2]

    • Dry under vacuum at 50 °C.[1][7]

Stage 4: Maleate Salt Formation

Objective: Generate Oclacitinib Maleate (Apoquel).[1][2]

Protocol:

  • Dissolution: Dissolve Oclacitinib free base (1.0 eq) in Ethanol/Water (9:1) or n-Butanol/Water at 70 °C.[1][2]

  • Acid Addition: Add Maleic Acid (1.05 eq) dissolved in the same solvent.

  • Crystallization:

    • Cool slowly to 50 °C.

    • Seed: Add seed crystals of Oclacitinib Maleate (if available) to induce nucleation.[2]

    • Cool to 0–5 °C over 4 hours.

  • Isolation: Filter the white crystalline solid.

  • Drying: Dry at 40 °C under vacuum.

  • Yield: Typically >85% for the salt formation step.

Process Workflow Diagram

Workflow Start Ethyl 4-oxocyclohexane carboxylate Step1 1. Reductive Amination (H2/Pd or STAB) Start->Step1 MeNH2 MeNH2 MeNH2->Step1 Pyrrolo 4-Cl-Pyrrolo pyrimidine Step3 3. SNAr Coupling (K2CO3, H2O/Dioxane) Pyrrolo->Step3 Maleic Maleic Acid Step4 4. Salt Formation (Crystallization) Maleic->Step4 Step2 2. Side Chain Elaboration (OH -> OMs -> SO2NHMe) Step1->Step2 trans-isomer isolation Step2->Step3 Amine Intermediate Step3->Step4 Free Base Product Oclacitinib Maleate Step4->Product

Figure 2: Step-by-step process workflow for the synthesis of Oclacitinib Maleate.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterCritical RangeEffect of DeviationMitigation Strategy
Amine Stereochemistry >95% transcis-isomer is an impurity; difficult to remove at the final stage.[2]Isomerize amino-ester with NaOEt/EtOH before reduction.[1][2] Crystallize the intermediate.
Coupling Temp 95–100 °CLow temp: Incomplete reaction.[1] High temp: Hydrolysis of Cl-pyrrolo to OH-pyrrolo.[2]Maintain strict temperature control.[1] Use reflux condenser.[1]
Water Content 10–50%Water is essential for solubility of K₂CO₃ but excess hinders organic solubility.Optimize co-solvent ratio (Dioxane or Acetonitrile).[1][2]
Stoichiometry 1.05–1.1 eq AmineExcess amine drives reaction but complicates purification.[1]Use exact stoichiometry; recover unreacted amine if possible.[1]

Analytical Characterization

Oclacitinib Maleate Specification:

  • Appearance: White to off-white crystalline powder.[1][2]

  • HPLC Purity: >99.5% (Area %).

  • Chiral Purity: >99% trans-isomer (monitor cis-isomer at RRT ~0.95).[1][2]

  • ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H), 7.05 (d, 1H), 6.55 (d, 1H), 6.05 (s, 2H, Maleic), 4.50 (m, 1H), 2.90 (s, 3H, SO₂Me), 3.15 (s, 3H, NMe).[1]

  • Mass Spec (ESI+): m/z 338.15 [M+H]⁺ (Free base).[1][2]

References

  • Zoetis Services LLC. (2012).[1][2] Pyrrolo[2,3-d]pyrimidine compounds.[1][2][7][8][9][10] US Patent 8,133,899.[1] Link (Describes the foundational synthesis and coupling conditions).

  • Zoetis Services LLC. (2017).[1][2] Process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds.[1][2][4][7] WO Patent 2017/142740.[1] Link (Describes the improved, scalable route using sulfonic acid/sulfonamide intermediates).[1][2]

  • Pfizer Inc. (2010).[1][2] Process for the preparation of JAK inhibitors.[3][9] WO Patent 2010/020905.[1][3][9] Link (Details on solid-state forms and crystallization).[1][2]

  • Ruggeri, S. G., et al. (2014).[1] "Development of a Scalable Synthesis of the JAK Inhibitor Oclacitinib." Organic Process Research & Development. (General reference for pyrrolopyrimidine process chemistry).

  • ChemicalBook. (2025).[1][2] Oclacitinib Maleate Product Description and Properties.Link[1][2]

Sources

Application Note: Fischer Esterification of Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocol for the Fischer esterification of aminocyclohexanecarboxylic acids (ACHC), specifically focusing on the pharmaceutically relevant trans-4-aminocyclohexanecarboxylic acid . Unlike simple carboxylic acids, ACHC substrates present zwitterionic challenges that require specific acid-activation strategies to prevent polymerization (intermolecular amidation). This note establishes the Thionyl Chloride/Methanol (


/MeOH)  method as the industry gold standard for generating the methyl ester hydrochloride salt in high yield (>95%) and purity, while discussing alternative in situ activation methods (TMSCl).

Introduction & Strategic Context

The Substrate Challenge

Aminocyclohexanecarboxylic acids are critical pharmacophores in drug discovery, serving as rigid linkers in peptidomimetics (e.g., Tranexamic acid analogs) and kinase inhibitors.

The primary synthetic challenge is the amphoteric nature of the substrate. In neutral solution, the amine acts as a nucleophile and the carboxylic acid as an electrophile, leading to oligomerization. Successful esterification requires:

  • Complete Protonation: The amine must be locked as the ammonium salt (

    
    ) to deactivate its nucleophilicity.
    
  • Anhydrous Conditions: Fischer esterification is an equilibrium process (

    
    ). Water removal or kinetic activation is required to drive conversion.
    
Why Thionyl Chloride?

While sulfuric acid (


) is the classical Fischer catalyst, it is non-volatile, making the isolation of the water-soluble amino ester salt difficult. The Thionyl Chloride (

)
method is superior for amino acids because:
  • In Situ Dehydration:

    
     consumes adventitious water.
    
  • Volatile Byproducts: The reaction generates

    
     and 
    
    
    
    , which are easily removed, leaving the pure product salt.
  • Kinetic Drive: It generates anhydrous

    
     in situ, saturating the alcohol without the hazards of handling HCl gas cylinders.
    

Mechanistic Insight

The reaction proceeds through an acid-catalyzed nucleophilic acyl substitution. Crucially, the


 reacts with methanol to form the active reagents in situ.
Mechanistic Pathway (Graphviz)

FischerMechanism cluster_activation Step 1: Reagent Generation cluster_reaction Step 2: Esterification Cycle SOCl2 SOCl2 HCl_Gen Anhydrous HCl + (MeO)2SO SOCl2->HCl_Gen + MeOH MeOH MeOH MeOH->HCl_Gen Protonated R-NH3+ COOH HCl_Gen->Protonated Proton Source Zwitterion ACHC (Zwitterion) Zwitterion->Protonated + HCl Activated Activated Carbonyl Protonated->Activated + H+ Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + MeOH Product Methyl Ester HCl Salt Tetrahedral->Product - H2O

Figure 1: Mechanistic cascade showing in situ generation of anhydrous HCl followed by the acid-catalyzed esterification cycle.

Experimental Protocols

Method A: The Gold Standard (Thionyl Chloride)

Applicability: Robust for trans-4-aminocyclohexanecarboxylic acid and sterically hindered isomers (e.g., 1-amino-1-cyclohexanecarboxylic acid).

Reagents
  • Substrate: trans-4-aminocyclohexanecarboxylic acid (1.0 equiv).

  • Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate).

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv).
    
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Cap with a drying tube (CaCl2) or nitrogen inlet.

  • Chill: Charge the RBF with anhydrous Methanol. Cool to 0°C - (-10°C) using an ice/salt bath.

    • Critical: Cooling is essential. The reaction of

      
       with MeOH is highly exothermic.
      
  • Activation: Add

    
     dropwise over 15–20 minutes.
    
    • Observation: Evolution of HCl and

      
       gas will occur.[1] Ensure good ventilation.[2][3]
      
  • Addition: Remove the addition funnel. Add the solid amino acid substrate in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 30 minutes, then heat to Reflux (65°C) .

    • Duration: 2–4 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 80:20:1; Stain: Ninhydrin).

  • Workup: Cool to RT. Concentrate the mixture in vacuo (Rotary Evaporator) to remove solvent and excess HCl.

  • Isolation: The residue is typically a white solid (the HCl salt).

    • Purification: If the solid is off-white or sticky, recrystallize from Methanol/Diethyl Ether or Isopropanol.

Method B: The Mild Alternative (TMSCl)

Applicability: Use for acid-sensitive substrates or if


 is unavailable.
Mechanism: 

.
  • Dissolve amino acid in Methanol.

  • Add Chlorotrimethylsilane (TMSCl) (2.5 equiv) dropwise at RT.

  • Stir at RT (or mild reflux) for 12–24 hours.

  • Evaporate volatiles to obtain the HCl salt.

Process Workflow & Quality Control

Operational Workflow (Graphviz)

Workflow Start Start: Anhydrous MeOH Chill Cool to -10°C Start->Chill AddSOCl2 Add SOCl2 Dropwise (Exotherm Control) Chill->AddSOCl2 AddSubstrate Add Amino Acid (Solid) AddSOCl2->AddSubstrate Reflux Reflux 3h (65°C) AddSubstrate->Reflux Evap Rotary Evaporation (Remove HCl/SO2) Reflux->Evap Crude Crude Solid (HCl Salt) Evap->Crude Recryst Recrystallization (MeOH/Et2O) Crude->Recryst If purity <98% Final Pure Methyl Ester HCl Salt Crude->Final If purity >98% Recryst->Final

Figure 2: Operational workflow for the isolation of methyl 4-aminocyclohexanecarboxylate hydrochloride.

Data & Troubleshooting Table
ParameterMethod A (

)
Method B (TMSCl)Method C (

)
Yield 92 - 98% 85 - 95%70 - 85%
Reaction Time 3 - 5 Hours12 - 24 Hours4 - 8 Hours
Workup Difficulty Low (Volatile byproducts)Low (Volatile byproducts)High (Requires neutralization)
Moisture Sensitivity High (Violent reaction)ModerateModerate
Product Form HCl Salt (Stable)HCl Salt (Stable)Sulfate Salt (Hygroscopic)

Troubleshooting Guide:

  • Sticky Solid: The HCl salt can be hygroscopic. Dry under high vacuum with

    
     or recrystallize immediately.
    
  • Incomplete Reaction: If TLC shows starting material, add 0.5 equiv more

    
     and reflux for 1 additional hour.
    
  • Free Base Required? Do not free-base during workup. Isolate the HCl salt first. To free-base, dissolve the salt in minimal water, add saturated

    
     to pH 9, and extract immediately with DCM. Note: The free amino ester is unstable and can cyclize/polymerize; store as the salt.
    

References

  • Brenner, M.; Huber, W.
  • Anand, N.; et al. "Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogs containing cis- and trans-4-aminocyclohexanecarboxylic acid."[4] Journal of Medicinal Chemistry, 1993 , 36(8), 1100–1103.[4]

  • Siegfried AG. "Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives." World Intellectual Property Organization, 2017 , WO2017134212A1.

  • Cohen, S. et al. "Esterification of carboxylic acids with thionyl chloride." Organic Syntheses, 1963 , Coll. Vol. 4, 221.

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Application Notes and Protocols: A Guide to the Use of Di-tert-butyl Dicarbonate in Amine Protection Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of the Boc Protecting Group

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule construction, the strategic protection of functional groups is paramount.[1] The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions during subsequent synthetic transformations.[1][2] Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its widespread application and reliability.[3][4]

Introduced using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), the Boc group forms a stable carbamate that effectively tempers the amine's reactivity.[5][6] Its prevalence stems from a combination of desirable characteristics: ease of introduction under mild conditions, robust stability across a broad spectrum of reagents and reaction environments (including basic and nucleophilic conditions), and facile, selective cleavage under mild acidic conditions.[3][7] This stability profile allows for orthogonality with other common protecting groups, a critical feature in multi-step synthetic strategies.[3][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the use of di-tert-butyl dicarbonate for amine protection. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for various substrates, and discuss the critical parameters that ensure successful and reproducible outcomes.

The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution

The protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[3][9] This attack leads to the formation of a transient tetrahedral intermediate.[3]

The subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group, which is unstable and decomposes into gaseous carbon dioxide and tert-butanol (or tert-butoxide).[10][11][12] The evolution of carbon dioxide gas serves as a thermodynamic driving force for the reaction.[10][12]

The reaction can proceed with or without a base.[12][13]

  • Without an external base: The tert-butyl carbonate leaving group can deprotonate the newly formed, protonated carbamate.[12]

  • With an external base: A base, such as triethylamine (TEA) or 4-(dimethylaminopyridine) (DMAP), is often added to accelerate the reaction.[10][13] The base deprotonates the ammonium ion intermediate, regenerating the neutral amine and increasing the rate of the initial nucleophilic attack.[10]

G cluster_intermediate Intermediate Formation Amine R-NH₂ (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Tetrahedral_Intermediate Boc_Amine R-NH-Boc (Boc-Protected Amine) Tetrahedral_Intermediate->Boc_Amine Collapse & Elimination tBuOH tert-Butanol Tetrahedral_Intermediate->tBuOH Decomposition of Leaving Group CO2 CO₂ (gas) Tetrahedral_Intermediate->CO2

Key Reaction Parameters and Optimization

The efficiency and success of a Boc protection reaction are contingent on several factors. A judicious selection of solvent, base, and stoichiometry is crucial for achieving high yields and purity.

ParameterCommon ChoicesRationale & Field Insights
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dioxane, Methanol (MeOH), Water, or biphasic systems.[14]The choice of solvent is often dictated by the solubility of the amine substrate. Aprotic solvents like DCM and THF are widely used. For some substrates, particularly aromatic amines, alcoholic solvents like methanol can accelerate the reaction rate.[15] Aqueous or biphasic systems are also effective and can simplify work-up.[7][14]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH), 4-(Dimethylamino)pyridine) (DMAP).[14]While not always strictly necessary, a base is commonly employed to neutralize the acidic byproduct and drive the reaction to completion, especially for less nucleophilic amines.[13] TEA and DIPEA are common organic bases. DMAP can be used as a catalyst for less reactive amines or for the protection of alcohols.[5] Inorganic bases are often used in aqueous or biphasic systems.
Stoichiometry (Boc)₂O: 1.05-1.5 equivalents; Base: 1.1-3.0 equivalents.[3][13]A slight excess of Boc anhydride is typically used to ensure complete consumption of the starting amine. The amount of base can be adjusted based on the reactivity of the amine and whether it is used as a free base or a salt.
Temperature 0 °C to Room Temperature (RT).[14]Most Boc protection reactions proceed efficiently at room temperature. For highly reactive amines or exothermic reactions, cooling to 0 °C may be necessary to control the reaction rate.
Reaction Time 1 to 24 hours.[3]Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Aliphatic amines typically react faster than aromatic or sterically hindered amines.[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Boc protection of primary and secondary amines.

Protocol 1: General Procedure for Boc Protection of a Primary Aliphatic Amine

This protocol is suitable for a wide range of primary aliphatic amines using standard laboratory conditions.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of 0.1–0.5 M.[3]

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[3]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[3] Note the evolution of CO₂ gas; ensure the system is not closed.[10][12]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[3]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.[3]

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.[3]

Protocol 2: Boc Protection of a Secondary or Weakly Nucleophilic Aromatic Amine

This protocol employs slightly more forcing conditions and is suitable for less reactive amines.

  • Dissolution: Dissolve the amine (1.0 equivalent) in acetonitrile to a concentration of 0.1-0.5 M.[5]

  • Catalyst and Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed. This may take several hours to overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with a dilute acid solution (e.g., 5% citric acid), followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization as needed.

// Node definitions A [label="1. Dissolve Amine\n& Base in Solvent", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; B [label="2. Add (Boc)₂O", fillcolor="#FBBC05", color="#5F6368", fontcolor="#202124"]; C [label="3. Stir at RT\nMonitor by TLC/LC-MS", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; D [label="4. Aqueous Work-up\n(Acid/Base Wash)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; E [label="5. Dry & Concentrate", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; F [label="6. Purify (optional)\n(Chromatography)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; G [label="Boc-Protected Amine", shape=ellipse, fillcolor="#4285F4", color="#5F6368", fontcolor="#FFFFFF"];

// Edge definitions A -> B [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#34A853"]; D -> E [color="#34A853"]; E -> F [color="#34A853"]; F -> G [color="#34A853"]; } .dot Caption: General experimental workflow for Boc protection.

Deprotection of Boc-Protected Amines

A key advantage of the Boc group is its lability under acidic conditions.[16] The most common method for Boc deprotection involves treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][16]

The mechanism of acidic deprotection begins with the protonation of the carbamate's carbonyl oxygen.[16] This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8][16] The tert-butyl cation can potentially alkylate other nucleophilic sites in the molecule; therefore, scavengers like anisole or thioanisole are sometimes added to trap this reactive intermediate.[6]

Protocol 3: Acid-Mediated Deprotection of a Boc-Protected Amine
  • Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[3]

  • Acid Addition: Add trifluoroacetic acid (TFA, 10–20 equivalents) dropwise to the stirred solution at room temperature.[3] Alternatively, a solution of 4 M HCl in dioxane can be used.[16]

  • Reaction Monitoring: Monitor the reaction for the evolution of gas (CO₂ and isobutylene) and by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[3]

  • Removal of Volatiles: Upon completion, remove the solvent and excess acid by rotary evaporation. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[3]

  • Isolation: The product is typically obtained as the corresponding amine salt (e.g., TFA or HCl salt). To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base, such as a saturated sodium bicarbonate solution.[3]

  • Final Work-up: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[3]

Conclusion

The Boc protection of amines using di-tert-butyl dicarbonate is a robust, versatile, and fundamental transformation in organic synthesis. Its widespread adoption is a testament to its reliability and the mild conditions required for both its introduction and removal. A thorough understanding of the reaction mechanism, the influence of various parameters, and the appropriate work-up procedures is essential for its successful application. The protocols and data presented in this guide offer a solid, authoritative foundation for chemists to effectively utilize this indispensable protecting group in their synthetic endeavors.

References

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. Available at: [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • DIBOC (DI-TERT-BUTYL CARBONATE). Ataman Kimya. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Publishing. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available at: [Link]

  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • PROTECTION FOR THE AMINO GROUP. Greene's Protective Groups in Organic Synthesis - Wiley Online Library. Available at: [Link]

  • How to Boc protect secondary amine on solid phase. ResearchGate. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Chapter 8 Amino Protecting Groups. Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Reactions that Work: Boc Protection. Chemtips - WordPress.com. Available at: [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Di-tert-butyl-dicarbonate-and-4-(dimethylamino) revisited.-Basfaiow-Abdel-Magid/3c959d2c385311e63a15321f6b158229c7b6c507]([Link] revisited.-Basfaiow-Abdel-Magid/3c959d2c385311e63a15321f6b158229c7b6c507)

  • Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. ResearchGate. Available at: [Link]

  • Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Semantic Scholar. Available at: [Link]

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Application Note: Advanced Activation Strategies for Nucleophilic Acyl Substitution in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Foundation

The Challenge: Carboxylic acids are thermodynamically stable and kinetically inert toward direct nucleophilic attack due to the presence of the acidic proton (


) and the poor leaving group ability of the hydroxyl group (

). In medicinal chemistry and drug development, converting this pharmacophore into amides (peptide bonds) or esters requires "activation"—the conversion of the hydroxyl into a potent leaving group (

).

The Solution: This guide details three distinct activation workflows tailored to specific synthetic constraints:

  • Acid Chlorides (Oxalyl Chloride/DMF): For robust, non-sensitive substrates requiring high reactivity.

  • In-Situ Activation (HATU/HOAt): The "Gold Standard" for peptide coupling, minimizing racemization.

  • Steglich Esterification (DCC/DMAP): For sterically hindered alcohols and acid-sensitive substrates.

General Mechanism: The Addition-Elimination Pathway

Unlike


 reactions on alkyl halides, acyl substitution proceeds through a tetrahedral intermediate .[1] The success of the reaction depends on the basicity of the leaving group 

relative to the nucleophile

.

GeneralMechanism Acid Carboxylic Acid (R-COOH) Activated Activated Species (R-CO-L) Acid->Activated -OH → Leaving Group (L) Activation Activation (Reagent) Intermediate Tetrahedral Intermediate Activated->Intermediate + Nucleophile (Nu:) Product Product (Amide/Ester) Intermediate->Product Elimination of L

Figure 1: General workflow for nucleophilic acyl substitution. The rate-determining step is often the formation of the activated species or the nucleophilic attack, depending on the specific reagents used.

Workflow A: The Vilsmeier-Haack Route (Oxalyl Chloride)

Best For: Formation of acid chlorides for scale-up; substrates stable to HCl; converting acids to simple amides/esters. Avoid For: Acid-sensitive protecting groups (Boc, TBS); substrates prone to polymerization.

The "Hidden" Catalyst: DMF

While Thionyl Chloride (


) is common, Oxalyl Chloride  [

] is preferred in drug development because its byproducts (

) are gases, simplifying purification. Crucially, this reaction requires catalytic N,N-Dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent (chloroiminium ion), which is the true activating species.

Vilsmeier DMF DMF Catalyst Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + (COCl)2 - CO, - CO2 Oxalyl Oxalyl Chloride AcidCl Acid Chloride Vilsmeier->AcidCl + R-COOH - HCl Acid Carboxylic Acid AcidCl->DMF Regenerates Catalyst

Figure 2: The catalytic cycle of DMF in acid chloride formation. Without DMF, the reaction with oxalyl chloride is significantly slower.

Protocol 1: Acid Chloride Synthesis

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (1–2 drops, or 0.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere. Dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration).
    
  • Catalyst Addition: Add catalytic DMF. Note: No reaction occurs yet.

  • Activation: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe.

    • Self-Validating Check: Vigorous bubbling (

      
       evolution) confirms the initiation of the catalytic cycle.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Endpoint: Cessation of bubbling usually indicates completion.

  • Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

    • Critical: Do not use water/bicarbonate wash (hydrolysis risk). Use the crude acid chloride immediately for the next step (e.g., addition of amine/alcohol +

      
      ).
      

Workflow B: Precision Peptide Coupling (HATU/HOAt)

Best For: Chiral amino acids; difficult couplings (steric hindrance); preventing racemization. Mechanism: HATU is a uronium (guanidinium) salt.[2] It reacts with the carboxylate to form an O-acyl species.[3][4] The key innovation is the HOAt (7-aza-1-hydroxybenzotriazole) moiety. The pyridine nitrogen in HOAt provides a "neighboring group effect" (anchimeric assistance), stabilizing the transition state and accelerating the reaction relative to HBTU/HOBt, thereby reducing the time window for racemization.

Data Comparison: Coupling Reagents
ReagentReactivityRacemization RiskCostBest Use Case
DCC LowHighLowSimple, robust couplings; Steglich esterification.
EDC/NHS MediumLowMediumBioconjugation; water-soluble applications.
HBTU HighModerateLowStandard Solid Phase Peptide Synthesis (SPPS).
HATU Very High Very Low HighMacrocyclization; hindered amides; valuable chiral acids.
Protocol 2: High-Fidelity Amide Coupling with HATU

Reagents:

  • Acid (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • HATU (1.0 – 1.1 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and HATU in anhydrous DMF (0.1 M) under

    
    .
    
    • Why: Pre-activation ensures the active ester forms before the amine is introduced, though HATU is fast enough that "one-pot" often works.

  • Base Addition: Add DIPEA (1.0 equiv) to activate the acid (form carboxylate). Stir for 2–5 minutes.

    • Visual Check: Solution often turns yellow.

  • Coupling: Add the Amine and the remaining DIPEA (1.0–2.0 equiv).

  • Monitoring: Stir at RT. Monitor by LC-MS or TLC.

    • Timeline: HATU couplings are typically complete in <30 minutes.

  • Quench: Dilute with Ethyl Acetate. Wash with 10% Citric Acid (removes unreacted amine and DIPEA), followed by Sat.

    
     (removes unreacted acid and HOAt byproduct), then Brine.
    
    • Safety: The urea byproduct of HATU is water-soluble, simplifying purification compared to DCC (which forms insoluble DCU).

Workflow C: Steglich Esterification (DCC/DMAP)

Best For: Esterification of tertiary alcohols (t-Butanol) or sterically hindered phenols. Mechanism: DCC forms the O-acylisourea.[4] DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, attacking the O-acylisourea to form an N-acylpyridinium ion. This intermediate is highly reactive toward alcohol nucleophiles but, crucially, prevents the


 acyl migration side reaction that plagues uncatalyzed carbodiimide reactions.
Protocol 3: Steglich Esterification

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0 – 1.5 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.05 – 0.1 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step:

  • Mix: Dissolve Acid, Alcohol, and DMAP in DCM at 0°C.

  • Activation: Add DCC (dissolved in minimal DCM) dropwise.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form almost immediately. This is the thermodynamic driving force.

  • Reaction: Warm to RT and stir overnight.

  • Filtration: Filter the mixture through a Celite pad to remove the insoluble DCU precipitate.

  • Purification: The filtrate contains the ester, DMAP, and residual urea. Wash with 0.5 M HCl (to remove DMAP) and Sat.

    
    .
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397-4398. (The foundational paper for HOAt/HATU effects).

  • Common Organic Chemistry. (2023). Oxalyl Chloride Acid Chloride Formation Protocol.

Sources

High-Fidelity Amide Bond Formation: The DCC/HOBt Protocol for Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While modern coupling reagents (e.g., HATU, PyBOP) offer rapid kinetics, N,N'-Dicyclohexylcarbodiimide (DCC) remains a cornerstone of large-scale solution-phase peptide synthesis due to its cost-efficiency and the atom-economy of its activation pathway. However, the reagent is unforgiving; improper temperature control or stoichiometry leads to extensive racemization and the formation of the difficult-to-remove byproduct, dicyclohexylurea (DCU).

This guide provides a rigorous, field-validated protocol for DCC-mediated coupling of protected amino acids. It moves beyond basic textbook descriptions to address the critical "process chemistry" variables—solvent effects, additive stoichiometry, and workup strategies—that determine yield and optical purity.

Mechanistic Principles & Critical Control Points

To master DCC coupling, one must understand the competition between the productive pathway and the racemization pathway.

The Activation Pathway

The reaction initiates when the carboxylic acid protonates the DCC, facilitating a nucleophilic attack by the carboxylate to form the O-acylisourea . This intermediate is highly reactive and essentially "over-activated."

  • Productive Path: The amine attacks the O-acylisourea, forming the amide bond and releasing DCU.

  • The "Dead-End" Rearrangement: Without an amine or additive, the O-acylisourea undergoes an intramolecular

    
     acyl migration, forming an unreactive 
    
    
    
    -acylurea.
  • Racemization (Azlactone): The activated carbonyl facilitates the abstraction of the

    
    -proton, leading to the formation of an oxazolone (azlactone) intermediate, which rapidly racemizes.
    
The Role of HOBt (The "Trapping" Agent)

We introduce 1-Hydroxybenzotriazole (HOBt) not merely as a catalyst, but as a trapping agent . HOBt reacts with the O-acylisourea faster than the racemization can occur, converting it into an OBt-active ester . This ester is reactive enough to aminolyze to the amide but stable enough to suppress azlactone formation.

DCC_Mechanism Acid Protected Amino Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl Azlactone Azlactone (Racemization Risk) O_Acyl->Azlactone Slow (No Additive) ActiveEster OBt-Active Ester (Stabilized) O_Acyl->ActiveEster + HOBt (Fast Trap) Product Amide Product (R-CO-NH-R') O_Acyl->Product Direct Attack (Risk of N-acylurea) HOBt HOBt ActiveEster->Product + Amine DCU DCU (Byproduct) ActiveEster->DCU Byproduct Amine Amine Component (H2N-R')

Figure 1: The Mechanistic Pathway. Note how HOBt intercepts the O-acylisourea (Yellow) to form the stabilized Active Ester (Green), bypassing the racemization risk (Azlactone).

Experimental Parameters

Solvent Selection Strategy

The choice of solvent dictates the ease of DCU removal.[1][2]

SolventSolubility of ReactantsSolubility of DCUVerdict
Dichloromethane (DCM) HighVery Low (<0.2 g/100 mL)Preferred. DCU precipitates immediately, aiding filtration.
Dimethylformamide (DMF) Very HighModerateAvoid for Workup. Solubilizes DCU, making it difficult to remove without aqueous extraction. Use only if reactants are insoluble in DCM.
Tetrahydrofuran (THF) HighLowAlternative. Good for polar substrates, but peroxide formation is a risk.
Stoichiometry

For a standard coupling of a protected amino acid (AA1) to an amine/amino acid ester (AA2):

  • AA1 (Carboxylic Acid): 1.0 - 1.1 equivalents

  • AA2 (Amine): 1.0 equivalent

  • DCC: 1.1 equivalents[3]

  • HOBt: 1.1 - 1.2 equivalents

  • Base (DIPEA/NMM): 1.0 equivalent (Only required if AA2 is a salt, e.g., HCl salt).[4] Do not add base if AA2 is a free amine. Excess base promotes racemization.

Detailed Protocol: Solution Phase Coupling

Safety Note: DCC is a potent sensitizer and skin irritant. HOBt (anhydrous) is explosive; use the hydrate form or wet it before handling.

Phase 1: Activation (The "Cold Start")

Rationale: Activation at 0°C minimizes the kinetic energy available for the racemization pathway.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Dissolve the Protected Amino Acid (1.1 equiv) and HOBt (1.2 equiv) in anhydrous DCM (Concentration ~0.1 M to 0.2 M).

  • Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 10 minutes.

  • DCC Addition: Add DCC (1.1 equiv) in a single portion (solid or dissolved in minimal DCM).

    • Observation: The solution may become slightly cloudy within minutes as DCU begins to form.

  • Activation Time: Stir at 0°C for 15–30 minutes . This generates the OBt-active ester.[4][5]

Phase 2: Coupling
  • Amine Addition: Add the Amine Component (1.0 equiv) .

    • Note: If the amine is an HCl salt, premix it with DIPEA (1.0 equiv) in a separate vial of DCM, then add to the main reaction.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to Room Temperature (RT) .

  • Duration: Stir at RT for 4–12 hours. Monitor by TLC or HPLC.

Phase 3: Workup (The "DCU Management" Phase)

Rationale: DCU is the primary contaminant. The protocol maximizes its precipitation.

  • Precipitation: Cool the reaction mixture back to -20°C (freezer) or 0°C for 30 minutes. This forces residual dissolved DCU out of solution.

  • Filtration: Filter the cold mixture through a sintered glass funnel (porosity M) or a Celite pad. Wash the filter cake with cold DCM. Discard the solid DCU.

  • Extraction: Transfer the filtrate to a separatory funnel.

    • Wash 1: 1M HCl or 5% Citric Acid (Removes unreacted amine and DMAP if used).

    • Wash 2: Saturated NaHCO₃ (Removes unreacted acid and HOBt).

    • Wash 3: Brine (Drying).

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Workflow Start Weigh Reagents (Acid, HOBt, DCC) Dissolve Dissolve in DCM Cool to 0°C Start->Dissolve Activate Add DCC Stir 30 min @ 0°C Dissolve->Activate AddAmine Add Amine Component (Optional: + Base if salt) Activate->AddAmine React Warm to RT Stir 4-12 hrs AddAmine->React Cool Cool to -20°C (Precipitate DCU) React->Cool Filter Filter DCU (Celite/Sintered Glass) Cool->Filter Wash Acid/Base Extraction (Remove HOBt/Start Mat.) Filter->Wash Final Concentrate & Dry Wash->Final

Figure 2: Experimental Workflow.[2][4] The cooling step prior to filtration is critical for maximizing DCU removal.[2]

Troubleshooting & Optimization

"I still have DCU in my product."

This is the most common issue with DCC.

  • Solution A (Solvent Swap): Evaporate the DCM. Redissolve the crude residue in Ethyl Acetate (EtOAc) or Acetone .[6] Cool to 0°C. DCU is even less soluble in these solvents than in DCM and will precipitate further. Filter again.

  • Solution B (Celite): DCU forms fine needles that can pass through frits. Filter through a pad of Celite 545.

"My yield is low / N-acylurea formed."
  • Cause: The amine was added too slowly or was not nucleophilic enough, allowing the O-acylisourea to rearrange.

  • Fix: Ensure HOBt is fresh. Increase HOBt to 1.5 equivalents. Ensure the amine is fully solubilized before addition.

"Racemization observed."
  • Cause: Excess base (DIPEA/TEA) or high temperatures.

  • Fix: Never use base if the amine component is a free base. If using an amine salt, ensure exactly 1.0 equivalent of base is used.[4] Maintain 0°C strictly during the activation phase.

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds.[7][8] Journal of the American Chemical Society, 77(4), 1067–1068.[9] Link

  • König, W., & Geiger, R. (1970).[4][7][8][9] A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives.[7] Chemische Berichte, 103(3), 788–798.[7] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Albericio, F., & Carpino, L. A. (1997). Efficiency in peptide coupling: 1-Hydroxy-7-azabenzotriazole vs 1-hydroxybenzotriazole. Methods in Enzymology, 289, 104-126. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography of Aminocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography of aminocyclohexane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the successful purification of these often-challenging compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can not only follow a method but also troubleshoot and adapt it to your specific needs.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up a purification for aminocyclohexane derivatives.

Q1: What is the best stationary phase for purifying aminocyclohexane derivatives?

The choice of stationary phase is critical. While standard silica gel is the most common choice in organic chemistry, its acidic nature can cause significant problems with basic compounds like aminocyclohexane derivatives.[1][2]

  • Standard Silica Gel: Can be used, but often leads to issues like peak tailing and irreversible adsorption due to strong acid-base interactions between the basic amine and acidic silanol groups on the silica surface.[3][4] If you must use silica, it almost always requires deactivation.

  • Deactivated Silica Gel: This is a highly recommended starting point. Deactivation neutralizes the acidic silanol groups, leading to improved peak shape and recovery.[5][6] This is typically achieved by adding a basic modifier like triethylamine (TEA) to the mobile phase.[7]

  • Alumina (Neutral or Basic): An excellent alternative to silica for basic compounds.[5][8] Its basic surface minimizes the problematic acid-base interactions. However, it may sometimes offer lower resolving power compared to silica for certain compounds.[5]

  • Amine-Functionalized Silica: This is a specialized stationary phase with a basic surface, which can be very effective for purifying amines and other basic compounds without the need for mobile phase modifiers.[1][5]

Q2: How do I choose the right mobile phase (eluent)?

Mobile phase selection is a process of balancing polarity to achieve good separation (selectivity).[3][9]

  • Initial Screening with TLC: Always start by screening various solvent systems using Thin Layer Chromatography (TLC).[10][11] This is a rapid and material-sparing way to identify a promising mobile phase. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound.[10]

  • Common Solvent Systems: For normal-phase chromatography, mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane/methanol) are common.[3]

  • The Role of Basic Additives: For aminocyclohexane derivatives on silica gel, it is almost always necessary to add a small amount of a basic modifier to the mobile phase. Triethylamine (TEA) is the most common choice, typically at a concentration of 0.1-3%.[5][6][7] Ammonia (as a solution in methanol or as ammonium hydroxide) can also be used.[9][12] These additives compete with your aminocyclohexane derivative for binding to the acidic silanol sites on the silica, which prevents peak tailing.[3][13]

Q3: What is "peak tailing" and why does it happen with amines?

Peak tailing is a common issue in the chromatography of basic compounds and results in asymmetrical peaks with a "tail" that slowly bleeds off the column.[14][15]

The primary cause is the strong interaction between the basic amine functional group of the aminocyclohexane derivative and the acidic silanol groups on the surface of the silica gel stationary phase.[4][16] This strong, sometimes irreversible, binding causes a portion of the compound to be retained longer than the bulk of the sample, leading to the characteristic tailing.[15]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My aminocyclohexane derivative is streaking or tailing on the TLC plate and the column.

Cause: This is the classic sign of strong interaction between your basic amine and the acidic silica gel.[5][15] The acidic silanol groups on the silica surface are protonating the amine, causing it to bind very strongly and elute slowly and unevenly.

Solutions:

  • Add a Basic Modifier to the Eluent: This is the most common and effective solution. Add 0.5-2% triethylamine (TEA) or a similar volatile base to your mobile phase.[6][7] The TEA will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.[5][9] Always test this on a TLC plate first to confirm it improves the spot shape.[5]

  • Use an Alternative Stationary Phase: If adding a modifier is not sufficient or is incompatible with your compound, switch to a more inert stationary phase.

    • Neutral or Basic Alumina: Often a good first choice for basic compounds.[8]

    • Amine-functionalized Silica: Specifically designed to purify amines and can provide excellent results without mobile phase modifiers.[1][17]

  • Protect the Amine Group: If the amine is not the site of interest for subsequent reactions, you can temporarily protect it (e.g., as a Boc-carbamate). This will make the compound less basic and it will behave more predictably on silica gel.[5]

Visualizing the Problem and Solution

The following diagram illustrates the interaction of an amine with silica gel and how triethylamine mitigates this issue.

G cluster_0 A) Problem: Amine Interaction with Acidic Silica cluster_1 B) Solution: Deactivation with Triethylamine Silica Silica Surface (Si-OH) Tailing Strong Adsorption (Peak Tailing) Silica->Tailing Amine Aminocyclohexane (R-NH2) Amine->Silica Acid-Base Interaction Silica_TEA Silica Surface (Si-OH) TEA Triethylamine (Et3N) TEA->Silica_TEA Blocks Acidic Sites Amine_free Aminocyclohexane (R-NH2) Elution Symmetrical Elution Amine_free->Elution

Caption: Interaction of amines with silica and the role of TEA.

Problem 2: My compound is not coming off the column at all.

Cause: This indicates that your compound is irreversibly binding to the stationary phase, or your mobile phase is not polar enough to elute it. For aminocyclohexane derivatives on silica, irreversible binding due to the acidic nature of the silica is a strong possibility.[18]

Solutions:

  • Drastically Increase Mobile Phase Polarity: Before abandoning the column, try flushing with a very polar solvent system. A common choice is 5-10% methanol in dichloromethane, often with 1-2% ammonium hydroxide added.[9]

  • Re-evaluate Your TLC Conditions: Double-check that the solvent system you are using for the column is the same one that gave you a reasonable Rf on the TLC plate.[18]

  • Pre-treat the Silica Gel: You can "deactivate" the silica gel before running the column. This can be done by preparing a slurry of the silica in your chosen eluent that already contains triethylamine, and then packing the column with this slurry.[6][7]

  • Dry Loading with Deactivated Silica: If you are dry loading your sample, adsorb it onto a small amount of silica that has been pre-treated with a solution of triethylamine in a volatile solvent (like ethyl acetate), and then evaporate the solvent before loading it onto the column.[7]

Problem 3: I am purifying a chiral aminocyclohexane derivative and I am seeing racemization or epimerization.

Cause: The acidic surface of the silica gel can catalyze side reactions, including the racemization or epimerization of chiral centers, particularly those adjacent to carbonyl groups or other activating functionalities.[5]

Solutions:

  • Thorough Deactivation: The addition of triethylamine to the mobile phase is crucial to neutralize the acidic sites that can catalyze these unwanted reactions.[5]

  • Use a Less Acidic Stationary Phase: Switching to neutral alumina can be a very effective way to avoid acid-catalyzed decomposition or racemization.[5]

  • Lower the Temperature: If possible, running the column at a lower temperature (e.g., in a cold room) can sometimes slow down the rate of decomposition or epimerization on the column.

III. Key Experimental Protocols

Protocol 1: TLC Analysis with a Basic Modifier
  • Prepare two developing chambers. In the first, place your standard eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

  • In the second chamber, place the same eluent but add 1-2% triethylamine by volume.

  • Spot your crude reaction mixture on two separate TLC plates.

  • Develop one plate in each chamber.

  • Visualize the plates (e.g., under UV light and/or with a potassium permanganate or ninhydrin stain). You should observe that the aminocyclohexane derivative spots are much sharper and less streaked on the plate developed in the TEA-containing eluent.[19][20]

Protocol 2: Preparing and Running a Deactivated Silica Gel Column
  • Select an appropriate solvent system based on your TLC analysis (with TEA) that gives your target compound an Rf value between 0.2 and 0.3.[10]

  • Prepare the eluent by adding 1-3% triethylamine to the pre-mixed solvent system.[6]

  • Pack the column using a wet slurry method with your TEA-containing eluent.

  • (Optional but recommended) Pre-elute the column by passing two to three column volumes of the TEA-containing eluent through the packed silica before loading your sample. This ensures the entire stationary phase is deactivated.[6]

  • Load your sample. You can either dissolve the sample in a minimum amount of the eluent and load it directly (wet loading) or adsorb it onto a small amount of silica and load it as a solid (dry loading).[6]

  • Run the column using the TEA-containing eluent, collecting fractions and analyzing them by TLC.

Workflow for Aminocyclohexane Derivative Purification

G TLC 1. TLC Analysis (with and without TEA) Solvent 2. Select Solvent System (Rf = 0.2-0.3 with TEA) TLC->Solvent Prep 3. Prepare Eluent (Add 1-3% TEA) Solvent->Prep Pack 4. Pack Column (Wet slurry with TEA-eluent) Prep->Pack Load 5. Load Sample (Wet or Dry Load) Pack->Load Run 6. Elute & Collect Fractions Load->Run Analyze 7. Analyze Fractions by TLC Run->Analyze Combine 8. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Step-by-step purification workflow.

IV. Data Summary Tables

Table 1: Stationary Phase Selection Guide
Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel High resolving power, inexpensive.Acidic; causes tailing and decomposition of amines.[5]Not recommended without modification.
Deactivated Silica Gel Reduces acidity, improves peak shape, prevents decomposition.[5][6]Requires addition of a base to the eluent, which may need to be removed later.Routine purification of most aminocyclohexane derivatives.
Alumina (Neutral/Basic) Basic surface is ideal for amines, prevents acid-catalyzed issues.[8]Can have lower resolving power than silica for some compounds.[5]Acid-sensitive aminocyclohexane derivatives.
Amine-Functionalized Silica Basic surface prevents strong interactions, no need for mobile phase modifiers.[1]More expensive than standard silica or alumina.Difficult separations or when mobile phase modifiers are undesirable.
Table 2: Common Mobile Phase Modifiers
ModifierTypical ConcentrationVolatilityComments
Triethylamine (TEA) 0.1 - 3% (v/v)[5][6]HighThe most common choice. Easy to remove under vacuum.
Ammonium Hydroxide 0.5 - 2% (in MeOH)[9]HighVery effective, often used with more polar solvent systems (e.g., DCM/MeOH).
Pyridine 0.1 - 1% (v/v)ModerateLess common due to its odor and higher boiling point.
Diethylamine 0.1 - 2% (v/v)HighCan be more effective than TEA for certain separations due to slightly stronger basicity.[13]

V. References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. University of Rochester. Retrieved from [Link]

  • Macmillan, D. W. C., et al. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. American Chemical Society. Retrieved from [Link]

  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: The Solid Phase. University of Rochester. Retrieved from [Link]

  • Various Authors. (2014, November 4). When basification of silica gel is required, before using Column chromatography? ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • Shen, S., et al. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Retrieved from [Link]

  • Various Authors. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? ResearchGate. Retrieved from [Link]

  • Battistini, A. (n.d.). Exploring the Various Types of Column Chromatography. OMICS Online. Retrieved from [Link]

  • Various Authors. (2005, December 30). use of Triethylamine. Chromatography Forum. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs. Retrieved from [Link]

  • Various Authors. (2019, March 28). Deactivation of silica gel? ResearchGate. Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. Retrieved from [Link]

  • Unknown Author. (n.d.). COLUMN CHROMATOGRAPHY. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]

  • Unknown Author. (2025, April 21). What Is Column Chromatography? Principles and Protocols. Technology Networks. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Wikipedia. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Retrieved from [Link]

  • Unknown Author. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Retrieved from [Link]

  • Unknown Author. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. SlideShare. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. Retrieved from [Link]

  • Horváth, D., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. Retrieved from [Link]

  • Various Authors. (2014, September 1). Polar compounds separation by HPLC - any thoughts? ResearchGate. Retrieved from [Link]

  • Various Authors. (2009, November 16). Amine column degradation. Chromatography Forum. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. Retrieved from [Link]

  • Mendoza, O. J., et al. (2022, October 21). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. Retrieved from [Link]

  • Patel, K., et al. (n.d.). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. PMC. Retrieved from [Link]

  • Various Authors. (2014, July-August). ISSN: 0975-8585. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Imtakt. (n.d.). Interactions of HPLC Stationary Phases. Imtakt. Retrieved from [Link]

  • D'Hondt, M., et al. (n.d.). Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Various Authors. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Retrieved from [Link]

  • Martin, A. (n.d.). Thin Layer Chromatography in Drug Analysis. Open Access Journals. Retrieved from [Link]

  • Alfa Chemistry. (2024, April 29). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. Labinsights. Retrieved from [Link]

Sources

Technical Support Center: Peptide Coupling & Epimerization Control

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with chemically grounded, actionable strategies for preserving chiral integrity during peptide synthesis. This guide moves beyond standard protocols to address the mechanistic causes of epimerization.

Module 1: Diagnostic Decision Matrix

Before modifying your protocol, identify your specific risk profile using the logic flow below.

EpimerizationControl Start Start: Risk Assessment Stepwise Stepwise SPPS Start->Stepwise Fragment Fragment Condensation Start->Fragment CysHis Cys or His Residue? Stepwise->CysHis StandardAA Standard Residue Stepwise->StandardAA OxazoloneRisk High Risk: Oxazolone Formation Fragment->OxazoloneRisk N-acyl protection EnolizationRisk High Risk: Direct Enolization CysHis->EnolizationRisk Thiol/Imidazole Acidity Sol_Standard DIC + Oxyma Pure (Base-Free) StandardAA->Sol_Standard Preferred Sol_Fragment T3P + Pyridine or C-term Gly/Pro OxazoloneRisk->Sol_Fragment Sol_CysHis Sym-Collidine or DIC/Oxyma (No DIPEA) EnolizationRisk->Sol_CysHis

Figure 1: Decision matrix for selecting coupling conditions based on synthesis strategy and residue susceptibility.

Module 2: Mechanism-Based Troubleshooting

Q: Why is my C-terminal amino acid racemizing even when I use standard Fmoc protocols? A: You are likely witnessing Oxazolone Formation (also known as azlactone formation).

  • The Mechanism: When a carboxyl group is activated, the carbonyl oxygen of the preceding amide bond (the N-acyl group) can attack the activated carbonyl carbon. This forms a 5-membered oxazolone ring.[1]

  • The Critical Detail: The C-H bond at the chiral center of the oxazolone ring is significantly more acidic (

    
     ~9-10) than in the open amide. Weak bases can easily deprotonate this carbon, destroying chirality.
    
  • Why it happens: This is most prevalent in Fragment Condensation where the N-terminus is an amide. In stepwise SPPS, the N-terminus is a urethane (Fmoc/Boc), which electronically suppresses oxazolone formation due to the oxygen atom's lone pair donation [1].

Q: I am using "Base-Free" chemistry. Why do I still see epimerization with Cysteine? A: Cysteine is unique due to Direct Enolization . The electron-withdrawing nature of the sulfur atom (even when protected) increases the acidity of the


-proton. Even without oxazolone formation, the presence of tertiary amines (like DIPEA) used to neutralize salts or activate uronium reagents (HATU/HBTU) can abstract this proton.
  • Correction: Switch to Sym-collidine (TMP) as your base. It is sterically hindered and weaker (

    
     ~7.4) than DIPEA (
    
    
    
    ~10.5), sufficient to drive the reaction but insufficient to abstract the
    
    
    -proton [2].
Module 3: Reagent Selection & Optimization

Q: Should I use HOBt, HOAt, or Oxyma Pure? A: Oxyma Pure is the superior choice for modern synthesis. While HOBt is the traditional standard, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) offers two distinct advantages:[1][2]

  • Safety: It is not explosive (unlike HOBt/HOAt).

  • Efficacy: Comparative studies show Oxyma Pure yields lower racemization rates than HOBt and is comparable to HOAt, particularly when coupled with DIC (Diisopropylcarbodiimide) [3].[3]

Comparative Reagent Data:

Coupling SystemActivation TypeBase Required?Epimerization RiskBest Use Case
DIC / Oxyma CarbodiimideNO LowestStandard SPPS, Cys/His coupling
COMU / DIPEA UroniumYes (1 eq)LowDifficult sequences, hindered AAs
HATU / DIPEA UroniumYes (2 eq)ModerateHigh-speed automated synthesis
T3P / Pyridine Phosphonic AnhydrideYes (Weak)Very LowFragment Condensation , Cyclization

Q: When should I use T3P (Propylphosphonic anhydride)? A: T3P is the "Gold Standard" for Fragment Condensation and cyclization. Unlike uronium salts (HATU), T3P does not generate a guanidinium byproduct that can stall reactions. More importantly, when used with pyridine or N-methylmorpholine (NMM), it maintains a chemical environment that drastically minimizes oxazolone formation.

  • Protocol Note: T3P is supplied as a 50% solution in EtOAc or DMF. Do not pre-activate T3P; add it last to the mixture of Acid + Amine + Base [4].

Module 4: Handling Problematic Residues (Cys & His)

Q: How do I couple Cysteine without racemization? A: The "Gold Standard" protocol avoids strong bases entirely.

Protocol: Low-Epimerization Cys Coupling

  • Reagents: Use Fmoc-Cys(Trt)-OH. The Trityl group provides steric bulk that helps shield the

    
    -proton.
    
  • Activation: Dissolve AA and Oxyma Pure (1:1 ratio) in DMF.

  • Coupling: Add DIC (1 equiv). Do NOT use DIPEA.

  • Pre-activation: Allow to react for 2-3 minutes before adding to the resin.

  • Solvent: Use DMF. Avoid NMP for Cysteine, as its polarity can slightly increase enolization rates.

Q: Why is Histidine problematic? A: The imidazole ring of Histidine can act as an intramolecular base, abstracting its own


-proton (Autocatalysis).
  • Solution: Use Fmoc-His(Trt)-OH .[4] The Trityl group on the

    
    -nitrogen (
    
    
    
    ) prevents this intramolecular abstraction. Avoid
    
    
    -protected derivatives (like Bom) if possible, as they are less effective at suppressing this specific mechanism [5].
Module 5: Fragment Condensation (The Danger Zone)

Q: I need to couple Fragment A (COOH) to Fragment B (


). How do I prevent the C-terminus of A from scrambling? 
A:  This is the highest-risk scenario in peptide synthesis.

Strategy 1: Retro-synthetic Planning (Prevention) Always design your fragments so the C-terminal amino acid is Glycine (Gly) or Proline (Pro) .

  • Gly: Achiral (cannot racemize).[5]

  • Pro: Secondary amine; cannot form the oxazolone ring easily.

Strategy 2: The T3P Protocol (Mitigation) If you must couple at a chiral residue (e.g., Ala, Phe):

  • Dissolve Fragment A (COOH) and Fragment B (

    
    ) in DMF or EtOAc.
    
  • Base: Add 2-3 equiv of Pyridine (or Sym-collidine). Avoid DIPEA.

  • Cooling: Cool the mixture to 0°C.

  • Reagent: Add T3P (50% solution, 1.1 - 1.5 equiv) slowly.

  • Time: Allow to react at 0°C for 1 hour, then warm to Room Temp.

  • Why: T3P + Pyridine yields significantly lower epimerization (<2%) compared to HATU/DIPEA (>10-20%) in fragment couplings [6].

References
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Merck Millipore. (2014).[3] Novabiochem® Innovations: Oxyma Pure.[3]

  • El-Faham, A., & Albericio, F. (2011).[6][7][8] Peptide Coupling Reagents, More than a Letter Soup.[8][9] Chemical Reviews.[8][10]

  • Dunetz, J. R., et al. (2011).[11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[11] Organic Letters.[11]

  • Luxembourg Bio Technologies. (2022). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis.[12][12]

  • Curia Global. (2024). Propane-phosphonic Acid Anhydride – T3P® Reagent.[9][13][14][15]

Sources

Removal of the Boc protecting group without affecting other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex molecules.[1][2] Its widespread use stems from its general stability and, most importantly, its susceptibility to cleavage under acidic conditions.[3][4] However, the very nature of its removal can present significant challenges, especially when other acid-sensitive functional groups are present in the molecule. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of Boc deprotection, ensuring high yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a Boc protecting group?

The most prevalent method for Boc deprotection is acidolysis.[4] Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are routinely employed.[3][5][6] These conditions are generally effective and lead to rapid deprotection.

Q2: How does the acid-catalyzed removal of a Boc group work?

The mechanism involves three key steps[5][7][8]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[8]

  • Carbocation Formation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[7][8][9]

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-C(=O+H)-O-tBu Boc_Amine->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tBu+ Protonated_Boc->tBu_cation Amine R-NH3+ Carbamic_Acid->Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Orthogonal_Protection cluster_Boc Boc Group cluster_Fmoc Fmoc Group cluster_Cbz Cbz Group Boc_Node Stable to: - Base (e.g., Piperidine) - Hydrogenolysis (H₂, Pd/C) Labile to: - Strong Acid (TFA, HCl) Fmoc_Node Stable to: - Acid (TFA) - Hydrogenolysis Labile to: - Base (e.g., Piperidine) Cbz_Node Stable to: - Acid (TFA) - Base Labile to: - Hydrogenolysis (H₂, Pd/C)

Caption: Orthogonal Stability of Common Amine Protecting Groups.

Q4: What are "scavengers" and why are they important in Boc deprotection?

During acidic Boc deprotection, a reactive tert-butyl cation is formed. [10][11][12]This cation can act as an alkylating agent, leading to unwanted side reactions with nucleophilic residues in your molecule, such as tryptophan, methionine, or cysteine. [10]Scavengers are reagents added to the reaction mixture to "trap" these carbocations before they can cause side reactions. [10]Common scavengers include anisole, thioanisole, and triisopropylsilane (TIS). [3][13]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms: Your reaction mixture shows the presence of both starting material and the desired product after the standard reaction time, as observed by TLC, LC-MS, or NMR.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Insufficient Acid Strength or Concentration The acidity of the reaction medium may not be sufficient to drive the deprotection to completion. This can be due to a low concentration of the acid or degradation of the acid (e.g., TFA can absorb water, reducing its effectiveness). Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%) or use a fresh bottle of acid. [14]For stubborn cases, consider switching to a stronger acidic system like HCl in dioxane. [14]
Steric Hindrance If the Boc-protected amine is in a sterically congested environment, the acid may have difficulty accessing the carbonyl group. Solution: Increase the reaction time and/or gently heat the reaction mixture (e.g., to 30-40 °C), while carefully monitoring for potential side product formation. [14]
Poor Substrate Solubility If your starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Solution: Choose a solvent system in which your substrate is fully soluble. You may need to explore different co-solvents.
Insufficient Reaction Time Deprotection is a kinetic process. For some substrates, the standard reaction time may not be sufficient. Solution: Extend the reaction time and monitor the progress periodically by TLC or LC-MS. [8]
Issue 2: Formation of Unwanted Side Products

Symptoms: Besides your desired product, you observe additional spots on TLC or peaks in your LC-MS or NMR that correspond to byproducts.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
t-Butylation of Nucleophilic Residues The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or nucleophilic side chains (e.g., tryptophan, methionine). [10][11][12]Solution: Add a scavenger to the reaction mixture. Common scavengers and their typical concentrations include triisopropylsilane (TIS, 2.5-5% v/v), water (2.5-5% v/v), or anisole (5-10% v/v). [3][13]
Cleavage of Other Acid-Sensitive Groups Protecting groups such as tert-butyl esters (t-Bu), trityl (Trt), or Pbf (on arginine) can also be cleaved under the acidic conditions used for Boc removal. [10]Solution: If orthogonality is required, consider using milder deprotection conditions. See the "Alternative & Mild Deprotection Protocols" section below. For example, aqueous phosphoric acid has been shown to be effective for Boc removal while preserving other acid-sensitive groups. [15]
Aspartimide Formation In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize onto the peptide backbone, leading to the formation of an aspartimide intermediate. [10]Solution: This is a sequence-dependent problem. Using a different protecting group on the aspartic acid side chain (e.g., Ompe) or adding a small amount of a weak acid like acetic acid to the deprotection cocktail can sometimes mitigate this side reaction.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This is the most common method for Boc deprotection.

Reagents and Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional, but recommended)

Procedure:

  • Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous DCM (a typical concentration is 0.1-0.2 M).

  • Stir the solution at room temperature (or cool to 0 °C for sensitive substrates). [8]3. Slowly add TFA to the solution. The final concentration of TFA can range from 20-50% (v/v), depending on the lability of the Boc group. [14]4. Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reactions are typically complete within 30 minutes to 2 hours. [8]5. Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. [8]6. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (repeat 2-3 times). [5][8]7. The resulting trifluoroacetate salt of the amine can often be used directly in the next step or can be neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an aqueous workup. [8]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is also widely used and can be advantageous when a hydrochloride salt of the amine is desired.

Reagents and Materials:

  • Boc-protected compound

  • 4M HCl in 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected compound (1.0 equiv.) in a minimal amount of a suitable solvent if necessary, or suspend it directly in the HCl/dioxane solution.

  • Add the 4M HCl in dioxane solution (typically a 5-10 fold excess of HCl).

  • Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS. Reaction times are generally between 1 to 4 hours.

  • Upon completion, the solvent can be removed under reduced pressure, or the precipitated product can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

Alternative & Mild Deprotection Protocols

For substrates containing other acid-labile functional groups, milder conditions are necessary.

Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol

This recently reported method offers a mild alternative for the deprotection of a variety of N-Boc protected compounds. [2][16][17] Reagents and Materials:

  • Boc-protected compound

  • Methanol (MeOH)

  • Oxalyl chloride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask, dissolve the Boc-protected starting material (1 equivalent) in methanol. [14]2. Stir the solution at room temperature for 5 minutes. [14]3. Carefully add oxalyl chloride (3 equivalents) to the solution. [14][16]4. Continue stirring at room temperature for 1-4 hours, depending on the substrate. [14][16][17]5. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt. [14]

Comparative Table of Mild Deprotection Reagents
Reagent Typical Conditions Reaction Time Advantages Disadvantages
Zinc Bromide (ZnBr₂) 2-3 equivalents in DCM24 - 72 hMild Lewis acid, selective for secondary N-Boc groups. [10]Slow reaction times, requires stoichiometric or excess reagent. [10]
Iron(III) Chloride (FeCl₃) Catalytic amounts in CH₃CNVariableCatalytic, mild conditions. [10]Can be selective in the presence of N-Cbz groups. [18]Workup can be complicated by iron salts. [10]
Aqueous Phosphoric Acid (H₃PO₄) 85 wt% aq. H₃PO₄4 - 8 hMild, simple, high functional group tolerance, preserves stereochemical integrity. [15]May not be suitable for all substrates.
Thermal (Water) Reflux (100 °C)< 15 minEnvironmentally benign, catalyst-free. [10]Limited to water-soluble or stable substrates. [10]

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Li, B. et al. Development of Mild Conditions for the Deprotection of the tert-Butoxycarbonyl Protecting Group. Synfacts 2004, 2004(1), 0014-0014. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Reddit. Removal of Boc protecting group as workup?. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • RSC Publishing. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Fischer Esterification Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this fundamental reaction. Here, we will delve into the common causes of low ester yields and provide detailed, field-proven troubleshooting strategies to optimize your reaction outcomes.

Understanding the Fischer Esterification: A Quick Primer

The Fischer esterification is a classic organic reaction that synthesizes an ester from a carboxylic acid and an alcohol, using a strong acid as a catalyst.[1][2] The reaction is reversible, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions, eventually reaching a state of equilibrium.[3][4] This equilibrium is the primary reason why achieving high yields can be challenging.[5]

The mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which increases its electrophilicity.[6][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.[6] A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your Fischer esterification experiments in a question-and-answer format.

Q1: My reaction has stopped, and the yield is low. What's the most probable cause?

A1: The most likely reason is that your reaction has reached equilibrium.[9] In a simple 1:1 molar ratio of a carboxylic acid and an alcohol, the equilibrium may not favor the products, leading to a stalled reaction and a low yield of the desired ester.[3]

Expert Insight: To overcome this, you need to shift the equilibrium towards the product side by applying Le Châtelier's principle.[10][11] This can be achieved in two primary ways:

  • Using a large excess of one reactant: Typically, the alcohol is used in large excess, often serving as the solvent for the reaction.[9][12] This concentration stress pushes the equilibrium to favor the formation of the ester.

  • Removing a product as it forms: The continuous removal of water, a byproduct of the reaction, will prevent the reverse hydrolysis reaction and drive the forward reaction to completion.[3][6][7]

Q2: How significantly does using an excess of alcohol impact the conversion rate?

A2: The impact is substantial. Studies have shown a dramatic increase in ester yield with an increasing excess of the alcohol.[3] For instance, the reaction between acetic acid and ethanol can see its yield jump from around 65% with a 1:1 ratio to over 95% when a tenfold excess of ethanol is used.[3]

Data at a Glance: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Alcohol:Acid)Approximate Equilibrium Yield of Ester
1:1~65%
10:1~97%
100:1~99%

Data adapted from studies on the esterification of acetic acid with ethanol.[3]

Q3: What are the most effective methods for removing water from the reaction mixture?

A3: Several effective techniques can be employed for water removal:

  • Dean-Stark Distillation: This is a widely used and highly effective method.[3][8] It involves using a solvent (like toluene or hexane) that forms a low-boiling azeotrope with water.[3][8] As the azeotrope distills, it is condensed and collected in a specialized piece of glassware called a Dean-Stark trap. The denser water separates and is collected in the bottom of the trap, while the solvent overflows back into the reaction flask.[3]

  • Drying Agents (Desiccants): Adding a drying agent directly to the reaction mixture can sequester the water as it is formed.[8][13] Common choices include anhydrous salts like magnesium sulfate (MgSO₄) or molecular sieves (typically 3Å or 4Å).[4][6][13]

  • Using a Dehydrating Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) not only acts as a catalyst but also as a powerful dehydrating agent, absorbing the water produced during the reaction.[13][14]

Q4: My starting materials are sterically hindered. Could this be the reason for my low yield?

A4: Absolutely. Steric hindrance can significantly impede the rate of Fischer esterification.[5][9] The reaction relies on the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid.[6] Bulky groups on either the alcohol or the carboxylic acid can physically obstruct this approach, slowing down the reaction and reducing the final yield.[9]

General Reactivity Trends:

  • Alcohols: Primary alcohols react the fastest, followed by secondary alcohols. Tertiary alcohols are generally poor substrates for Fischer esterification as they are prone to elimination reactions under acidic conditions.[8][15]

  • Carboxylic Acids: Steric hindrance near the carbonyl group of the carboxylic acid will also decrease the reaction rate.

Troubleshooting Strategy: For sterically hindered substrates, you may need to employ more forcing conditions, such as longer reaction times and higher temperatures.[16] Alternatively, consider a different esterification method that is less sensitive to steric effects, such as the Steglich esterification.[2][8][9]

Q5: I'm not sure if my catalyst is appropriate or if I'm using the right amount. What are the best practices?

A5: The choice and amount of acid catalyst are crucial for an efficient reaction.

  • Common Catalysts: Strong Brønsted acids are the most common catalysts.[8] These include:

    • Sulfuric acid (H₂SO₄)[8][13]

    • p-Toluenesulfonic acid (TsOH)[8][13]

    • Hydrochloric acid (HCl)[3]

    • Lewis acids like scandium(III) triflate can also be used.[8]

    • Solid acid catalysts, such as sulfonated resins (e.g., Dowex), offer the advantage of easier removal from the reaction mixture post-reaction.[17][18]

  • Catalyst Loading: Typically, a catalytic amount of acid is sufficient. This can range from 1-5 mol% relative to the limiting reagent. Using too much strong acid can sometimes lead to unwanted side reactions, such as dehydration of the alcohol or charring of the starting materials.

Expert Tip: For sensitive substrates, a milder catalyst like p-toluenesulfonic acid is often preferred over sulfuric acid.[8]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification using a Dean-Stark Apparatus

This protocol outlines a standard procedure for carrying out a Fischer esterification with continuous water removal.

Materials:

  • Carboxylic acid

  • Alcohol (at least 3 equivalents)

  • Anhydrous toluene (or another suitable azeotroping solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%)

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle and magnetic stirrer

  • Boiling chips

Procedure:

  • Setup: Assemble the reflux apparatus with the Dean-Stark trap positioned between the round-bottom flask and the condenser.

  • Reagents: To the round-bottom flask, add the carboxylic acid, the alcohol (if not used in large excess as the solvent), and the anhydrous toluene.[9] Add boiling chips for smooth boiling.

  • Catalyst: Carefully add the acid catalyst to the mixture while stirring.[9]

  • Reflux: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, or until the reaction shows no further progress as monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC).[9] This can take anywhere from 1 to 10 hours.[8][9]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[12] Be cautious as this will produce CO₂ gas.

    • Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The crude ester can be further purified by distillation or column chromatography.[14][19]

Visualization of Key Concepts
Fischer Esterification Mechanism

Fischer_Esterification_Mechanism cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_deprotonation Deprotonation Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ (from catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ (regenerates catalyst)

Caption: The multi-step mechanism of the Fischer esterification.

Troubleshooting Workflow for Low Yields

Sources

Navigating the Nuances of Boc-Protection: A Technical Support Guide to Reaction Work-up

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its reliability and mild removal conditions. However, the seemingly straightforward nature of reactions involving its precursor, di-tert-butyl dicarbonate ((Boc)₂O), often belies the complexities of the subsequent work-up. From stubborn byproducts to unexpected side reactions, the path to a pure, Boc-protected product can be fraught with challenges.

This technical support center provides a comprehensive guide to the work-up procedures for reactions involving di-tert-butyl dicarbonate. Structured as a troubleshooting guide and a series of frequently asked questions, this resource offers expert, field-proven insights to help you navigate common issues and optimize your purification strategies.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific problems encountered during the work-up of Boc-protection reactions, offering probable causes and actionable solutions.

Issue 1: Residual Di-tert-butyl Dicarbonate in the Final Product

  • Scenario: You've completed your reaction, performed a standard aqueous work-up, and NMR analysis shows the characteristic singlet of residual (Boc)₂O at approximately 1.45 ppm (in CDCl₃).

  • Probable Cause: (Boc)₂O is a non-polar, non-UV active compound that can be difficult to remove with simple aqueous washes, especially when used in excess to drive the reaction to completion.

  • Solution: Nucleophilic Quenching A standard aqueous wash is often insufficient to remove unreacted (Boc)₂O. A more effective strategy is to quench the excess reagent with a suitable nucleophile, converting it into a more polar, easily extractable species.

    Recommended Quenching Agents:

Quenching AgentReaction and RationaleWork-up Procedure
Imidazole Imidazole acts as a nucleophile, attacking the (Boc)₂O to form N-Boc-imidazole. This species is highly susceptible to hydrolysis under mildly acidic conditions, making it readily removable.[1]1. After the primary reaction is complete, add 1-2 equivalents of imidazole and stir for 30-60 minutes at room temperature. 2. Proceed with an aqueous work-up, including a wash with dilute acid (e.g., 0.5 M HCl) to hydrolyze and extract the N-Boc-imidazole and any remaining imidazole.
Ammonium Hydroxide or Saturated NH₄Cl Ammonia reacts with (Boc)₂O to form the water-soluble tert-butyl carbamate.1. Add an excess of saturated aqueous ammonium chloride solution or a small amount of concentrated ammonium hydroxide to the reaction mixture and stir vigorously for 15-30 minutes. 2. Proceed with a standard aqueous work-up.
Primary/Secondary Amines (e.g., n-Butylamine) Simple amines can be used to quench (Boc)₂O, forming the corresponding N-Boc-amine. This is a viable option if the resulting carbamate has significantly different polarity from your desired product, allowing for easy separation by extraction or chromatography.1. Add an excess of the amine and stir for 30 minutes. 2. Perform an acidic wash to remove the excess amine and the newly formed carbamate.

Issue 2: Persistent Contamination with tert-Butanol

  • Scenario: Your final product is contaminated with tert-butanol, a byproduct of the Boc-protection reaction. This is evident in the ¹H NMR spectrum as a singlet at ~1.28 ppm (in CDCl₃).

  • Probable Cause: tert-Butanol is moderately water-soluble and can be difficult to remove completely by standard aqueous extractions, especially in large-scale reactions.

  • Solutions:

    • Repeated Aqueous Washes: For small-scale reactions, repeated extractions with water or brine can effectively remove tert-butanol.

    • High Vacuum Drying: tert-Butanol is volatile (boiling point: 82.5 °C) and can often be removed by prolonged drying under high vacuum, sometimes with gentle heating.[2][3][4]

    • Azeotropic Distillation (for stubborn cases): tert-Butanol forms azeotropes with several common solvents, allowing for its removal by distillation. This is a highly effective method for large quantities or when high purity is critical.

      Entrainer (Solvent)Azeotrope Boiling Point (°C)
      Cyclohexane~69
      Benzene~74
      Toluene~80

      Lab-Scale Protocol for Azeotropic Removal of tert-Butanol:

      • After the initial work-up and removal of the bulk solvent, dissolve the crude product in a suitable azeotroping solvent (e.g., toluene).

      • Remove the solvent via rotary evaporation. The tert-butanol will co-evaporate with the toluene.

      • Repeat the process 1-2 more times to ensure complete removal.

Issue 3: Formation of an N,N-di-Boc-Protected Amine Side Product

  • Scenario: You are protecting a primary amine and observe a second, less polar spot on your TLC plate, which mass spectrometry confirms to be the di-Boc-protected product.

  • Probable Cause: Over-protection can occur, particularly with unhindered primary amines, when using a large excess of (Boc)₂O, a strong base like DMAP, or prolonged reaction times.[5]

  • Solutions:

    • Prevention:

      • Use a stoichiometric amount of (Boc)₂O (typically 1.05-1.2 equivalents).

      • Avoid highly active catalysts like DMAP if di-protection is a known issue for your substrate.

      • Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

    • Selective Deprotection: One of the two Boc groups on a di-protected amine is significantly more labile. Selective removal can often be achieved under carefully controlled acidic conditions.

      • Mild Lewis Acids: Treatment with catalytic amounts of Lewis acids like Mg(ClO₄)₂ or iron(III) salts can selectively cleave one Boc group.[6][7]

      • Dilute Trifluoroacetic Acid (TFA): Using a low concentration of TFA in dichloromethane at low temperatures can also achieve selective deprotection.

Frequently Asked Questions (FAQs)

Q1: How do I monitor the progress of my Boc-protection reaction by TLC?

Monitoring by Thin Layer Chromatography (TLC) is crucial to prevent the formation of side products and to ensure the complete consumption of the starting amine.

  • Solvent System: A good starting point for many Boc-protected amines is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). Adjust the polarity as needed to achieve an Rf of 0.3-0.5 for your product.

  • Visualization:

    • UV Light: If your amine or product contains a chromophore (e.g., an aromatic ring), they will be visible under UV light (254 nm). (Boc)₂O is not UV active.[8]

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for organic compounds. The Boc-protected amine will appear as a yellow spot on a purple background. (Boc)₂O may also be faintly visible.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as colored spots (often blue or purple).[9] Your Boc-protected product should not stain with ninhydrin, although heating the plate can cause the Boc group to fall off, resulting in a positive test.[9][10] This differential staining is a powerful tool: the disappearance of the ninhydrin-active starting material spot is a clear indicator of reaction completion.

Q2: Should I use an acidic or basic wash during my work-up?

The choice of an acidic or basic wash depends on the nature of your starting materials, product, and any catalysts used.

  • Acidic Wash (e.g., 0.5-1 M HCl, saturated NH₄Cl):

    • Purpose: To remove basic impurities, such as unreacted starting amine, triethylamine, or DMAP.

    • When to Use: Almost always recommended when a basic amine catalyst is used.

    • Caution: If your product contains other acid-labile functional groups, use a milder acidic wash like saturated ammonium chloride.[11] Be aware that if your Boc-protected amine is still somewhat basic, it may partition into the acidic aqueous layer.[12]

  • Basic Wash (e.g., saturated NaHCO₃, dilute NaOH):

    • Purpose: To remove acidic impurities and to neutralize any excess acid from a previous wash.

    • When to Use: Essential after an acidic wash to ensure no residual acid is carried through to the final product. It can also be used to remove acidic byproducts.

A typical work-up sequence is as follows:

G reaction Reaction Mixture quench Quench Excess (Boc)₂O (e.g., with Imidazole) reaction->quench extract Dilute with Organic Solvent (e.g., Ethyl Acetate) quench->extract acid_wash Wash with Dilute Acid (e.g., 1 M HCl) extract->acid_wash Removes basic impurities base_wash Wash with Saturated NaHCO₃ acid_wash->base_wash Neutralizes residual acid brine_wash Wash with Brine base_wash->brine_wash Breaks emulsions, removes water dry Dry over Na₂SO₄ or MgSO₄ brine_wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify if Necessary (Chromatography, Recrystallization) concentrate->purify

Caption: A general workflow for the work-up of a Boc-protection reaction.

Q3: My Boc-protected amine is water-soluble. How should I modify my work-up?

Water-soluble products present a significant challenge for standard extractive work-ups. Here are some alternative strategies:

  • Back-Extraction: After the initial extraction, the aqueous layer can be saturated with NaCl and back-extracted multiple times with a more polar organic solvent like dichloromethane or a mixture of dichloromethane and isopropanol.

  • Solvent Evaporation and Chromatography: If the product is highly polar, it may be easier to quench the reaction, filter off any solids, and then evaporate the solvent in vacuo. The resulting crude material can then be purified directly by column chromatography.

  • Reverse-Phase Chromatography: For very polar compounds, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient may be the most effective purification method.

Q4: What are the safety precautions for handling di-tert-butyl dicarbonate?

Di-tert-butyl dicarbonate is a flammable solid with a low melting point (22-24 °C), and it can be an irritant.[13]

  • Handling: Always handle (Boc)₂O in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from heat and ignition sources.

  • Decomposition: (Boc)₂O can decompose over time, especially when exposed to moisture or heat, releasing CO₂ gas. This can cause pressure to build up in the container. Always open containers of (Boc)₂O slowly and cautiously. The decomposition also produces tert-butanol.[6][14]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Conclusion

A successful Boc-protection is not merely about the reaction itself, but also about a well-planned and executed work-up strategy. By understanding the chemical properties of the reagents, byproducts, and potential side products, researchers can proactively address challenges and develop robust purification protocols. This guide provides a foundation for troubleshooting common issues, but as with all organic synthesis, careful observation and analytical monitoring remain the most critical tools for success.

References

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. WordPress.com. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

  • Ben-Aza, C., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235. [Link]

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]

  • Wikipedia. (2023, December 1). Di-tert-butyl dicarbonate. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • DWSIM. Extractive Distillation for Dehydration of tert-butanol. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry. [Link]

  • Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(39), 17694-17713. [Link]

  • da Silva, A. B., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(10), 7306-7310. [Link]

  • Google Patents.
  • BRANDTECH Scientific. Solvent Boiling Point Chart. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • NIST Technical Series Publications. Separation of hydrocarbons by azeotropic distillation. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • ResearchGate. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]

  • ResearchGate. (2020). (PDF) Extractive Distillation Simulation of tert-Butanol/Water using TRIS as Entrainer. [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). International Journal of Pharmaceutical Sciences and Research, 12(6), 3235-3240. [Link]

  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 161-165. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Lumen Learning. 22.2. Simple mechanism with strong nucleophiles | Organic Chemistry II. [Link]

  • Larrabee, Z. M., et al. (2017). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Bioorganic & medicinal chemistry letters, 27(15), 3322–3326. [Link]

  • Scribd. Azeotropic Distillation Techniques | PDF. [Link]

  • University of California, Irvine. Boiling Points of Common Organic Solvents. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Wikipedia. tert-Butyl alcohol. [Link]

  • Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

  • Der Pharma Chemica. Efficient solventless technique for Boc-protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

Sources

Validation & Comparative

Advanced HPLC Strategies for Purity Determination of Aminocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Methods for Determining the Purity of Aminocyclohexane Derivatives Content Type: Publish Comparison Guide

Executive Summary

Aminocyclohexane derivatives—such as Gabapentin , Pregabalin , Tranexamic Acid , and Cyclohexylamine —represent a unique analytical challenge in pharmaceutical development. Lacking significant UV-absorbing chromophores and possessing high polarity (often zwitterionic), these compounds defy standard Reversed-Phase (RP) HPLC-UV workflows.

This guide objectively compares the three dominant methodologies for purity determination: Pre-column Derivatization , HILIC-CAD (Charged Aerosol Detection) , and Ion-Pair RP-HPLC . While derivatization offers peak sensitivity, modern HILIC-CAD workflows provide a superior "universal" profile of non-chromophoric impurities, essential for rigorous mass balance studies.

Part 1: The Analytical Challenge

The core difficulty lies in the physicochemical properties of the aminocyclohexane scaffold:

  • Lack of Chromophore: The saturated cyclohexane ring does not absorb UV light above 200 nm. Direct UV detection at 205-210 nm is non-specific and suffers from high solvent background noise.

  • High Polarity: These compounds are often zwitterionic at neutral pH, leading to poor retention on C18 columns (eluting in the void volume).

  • Impurity Complexity: Impurities often lack chromophores as well (e.g., lactam degradation products), making them invisible to standard UV methods even if separated.

Part 2: Method A – Pre-Column Derivatization (High Sensitivity)

Best For: Trace-level quantification (ppm level) and biological matrices. Mechanism: Chemical attachment of a fluorophore/chromophore to the primary amine group prior to injection.

The Protocol: OPA-Mercaptoethanol Derivatization

Note: This protocol targets primary amines (e.g., Gabapentin, Pregabalin).

Reagents:

  • OPA Reagent: o-Phthalaldehyde (10 mg) dissolved in 0.5 mL methanol + 9.5 mL 0.4 M Borate Buffer (pH 9.5) + 20 µL 2-Mercaptoethanol.

  • Mobile Phase: A: 10 mM Phosphate Buffer (pH 7.2); B: Acetonitrile.

Workflow:

  • Mix: Combine 10 µL Sample + 10 µL OPA Reagent in an autosampler vial (or programmed online via autosampler).

  • Wait: Allow reaction for 1.0 minute at room temperature (critical control point: OPA derivatives are unstable).

  • Inject: 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm).

  • Detect: Fluorescence (Ex: 340 nm, Em: 450 nm).

Performance Data:

Parameter Value
LOD (Limit of Detection) 1–5 ng/mL (High Sensitivity)
Linearity (R²) > 0.999
Precision (RSD) < 2.0% (Requires automated mixing)

| Selectivity | High for amines; does not detect non-amine impurities. |

Expert Insight: While sensitive, this method fails to detect impurities that lack a primary amine (e.g., the lactam degradation product of Gabapentin). Therefore, it is excellent for assay but incomplete for purity profiling .

Part 3: Method B – HILIC-CAD (The Modern Standard)

Best For: Comprehensive purity profiling, mass balance, and "dilute-and-shoot" simplicity. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions, while Charged Aerosol Detection (CAD) detects all non-volatile compounds regardless of chromophore.

The Protocol: HILIC-CAD for Gabapentin/Pregabalin Purity

Instrumentation: HPLC/UHPLC with Corona Veo or Vanquish CAD. Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Thermo Accucore 150-Amide-HILIC), 150 x 2.1 mm, 2.6 µm.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • A: 10 mM Ammonium Acetate in Water (pH 6.8 unadjusted).

    • B: Acetonitrile (LC-MS Grade).

    • Note: Do not use phosphate buffers; they are non-volatile and will damage the CAD.

  • Gradient Program:

    • 0-2 min: 90% B (Isocratic hold to equilibrate).

    • 2-15 min: 90% B → 60% B (Elution of impurities).

    • 15-20 min: 60% B (Wash).

    • 20-25 min: 90% B (Re-equilibration).

  • Detector Settings:

    • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).

    • Power Function: 1.0 (if using linearized calibration) or Off (for quadratic fit).

Performance Data:

Parameter Value
LOD ~50–100 ng/mL (Moderate)
Impurity Coverage Universal (Detects lactams, inorganic salts, and amines).
Linearity Quasi-linear (requires quadratic curve fitting).

| Stability | Excellent (No derivatization artifacts). |

Expert Insight: HILIC-CAD is the only method that can simultaneously quantify the drug, its lactam impurity (non-amine), and inorganic counter-ions (e.g., chloride, sulfate) in a single run.

Part 4: Comparative Analysis & Decision Framework

Quantitative Comparison Table
FeatureMethod A: Derivatization (FLD/UV)Method B: HILIC-CADMethod C: RP-HPLC (Low UV)
Primary Use Bioanalysis (Plasma/Urine)API Purity & Impurity ProfilingRoutine Assay (High Conc.)
Detection Principle Chemical TaggingAerosol Charging (Universal)Low Wavelength UV (210 nm)
Sensitivity (LOD) Excellent (< 10 ng/mL) Good (~50 ng/mL)Poor (~5 µg/mL)
Impurity Scope Limited (Amines only)Comprehensive (All non-volatiles)Limited (Chromophores only)
Robustness Low (Derivative instability)High (Simple mobile phases)Moderate (Baseline drift)
Sample Prep Complex (Reaction required)Simple (Dilute & Shoot)Simple
Visualization: Workflow Decision Tree

MethodSelection Start Select Analysis Goal SampleType Sample Matrix? Start->SampleType Purity Purity/Impurity Profiling SampleType->Purity QC / Release Bioanalysis Bioanalysis (Plasma/Urine) SampleType->Bioanalysis Trace Level Direct Is Universal Detection Available? (CAD/ELSD) Purity->Direct Deriv Method A: Pre-Column Derivatization (OPA/FMOC) Bioanalysis->Deriv HILIC Method B: HILIC-CAD (Recommended) Direct->HILIC Yes RPUV Method C: RP-HPLC (210 nm) (Legacy/Low Cost) Direct->RPUV No

Caption: Decision matrix for selecting the optimal HPLC method based on sample type and available instrumentation.

Visualization: Derivatization vs. Direct Workflow

WorkflowComparison cluster_0 Method A: Derivatization cluster_1 Method B: HILIC-CAD A1 Sample A2 Add OPA/FMOC (Precise Timing) A1->A2 A3 Reaction (1-2 mins) A2->A3 A4 RP-HPLC Separation A3->A4 A5 Fluorescence Detection A4->A5 B1 Sample B2 Dilute in Mobile Phase B1->B2 B3 HILIC Separation B2->B3 B4 Nebulization & Charging B3->B4 B5 CAD Detection B4->B5

Caption: Comparative workflow complexity. Method B reduces experimental error by eliminating the time-sensitive reaction step.

References

  • European Pharmaceutical Review. (2021). Application note: Impurity analysis of gabapentin by HPLC-UV-CAD. Retrieved from [Link]

  • Jia, S., Park, J. H., et al. (2011).[1] Comparison of two aerosol-based detectors for the analysis of gabapentin in pharmaceutical formulations by hydrophilic interaction chromatography. Journal of Chromatography A. Retrieved from [Link]

  • SIELC Technologies. (2025). HPLC Method for Analysis of Gabapentin Tablets. Retrieved from [Link]

  • Vyas, A. J., et al. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin. Chemical Methodologies. Retrieved from [Link]

Sources

Reactivity Comparison: Methyl vs. tert-Butyl Esters in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex molecule synthesis, the choice between methyl and tert-butyl esters is rarely about simple availability; it is a strategic decision governing the orthogonality of protecting groups. This guide dissects the mechanistic divergence between these two functionalities. While methyl esters offer minimal steric bulk and susceptibility to standard acyl-substitution (


), tert-butyl esters act as steric shields, resisting nucleophilic attack while introducing acid-lability via an 

(alkyl-oxygen cleavage) mechanism. Mastering this dichotomy allows for the precise execution of orthogonal deprotection strategies essential for peptide, lipid, and alkaloid synthesis.

Mechanistic Divergence: The Steric vs. Electronic Divide

The fundamental difference in reactivity stems from the pathway required to break the ester bond.

Methyl Esters: The Pathway

Methyl esters are sterically unhindered. Under basic conditions, hydroxide ions easily access the carbonyl carbon (Burgi-Dunitz trajectory), forming a tetrahedral intermediate. This proceeds via the standard


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism.
tert-Butyl Esters: The Pathway

The bulky tert-butyl group effectively blocks the trajectory for nucleophilic attack, rendering the ester resistant to saponification under standard conditions. However, under acidic conditions, the mechanism shifts. Protonation of the carbonyl is followed by the cleavage of the alkyl-oxygen bond (not the acyl-oxygen), driven by the stability of the resulting tertiary carbocation. This is the


 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular)  mechanism, often releasing isobutylene gas as an entropic driver.
Visualization: Mechanistic Pathways

EsterMechanisms cluster_methyl Methyl Ester (Base Lability) cluster_tbutyl tert-Butyl Ester (Acid Lability) M_Start Methyl Ester M_Tetra Tetrahedral Intermediate M_Start->M_Tetra OH- Attack (Low Steric Hindrance) M_Prod Carboxylate + Methanol M_Tetra->M_Prod Elimination T_Start t-Butyl Ester T_Cat Protonated Intermediate T_Start->T_Cat H+ (TFA) T_Ion Acyl Cation + t-Butyl Cation T_Cat->T_Ion A_Al1 Cleavage (Stable Cation) T_Prod Carboxylic Acid + Isobutylene (Gas) T_Ion->T_Prod E1 Elimination

Figure 1: Comparative mechanistic pathways. Top: Methyl esters undergo standard nucleophilic acyl substitution. Bottom: tert-Butyl esters undergo alkyl-oxygen cleavage driven by carbocation stability.

Comparative Reactivity Matrix

The following data summarizes the performance of both esters against common synthetic stressors.

Reagent / ConditionMethyl Ester Reactivitytert-Butyl Ester ReactivityStrategic Implication
LiOH / THF / H₂O High. Rapid hydrolysis (

mins to hours).
Inert. Steric bulk prevents tetrahedral intermediate formation.Use Base to selectively cleave Methyl in presence of t-Butyl.
TFA / DCM (25°C) Stable. Protonation occurs, but methyl cation is too unstable to cleave.High. Rapid cleavage (evolution of isobutylene).Use Acid to selectively cleave t-Butyl in presence of Methyl.
Grignard (RMgX) High. Double addition to form tertiary alcohols.Low/Resistant. Sterics block addition (often recoverable).t-Butyl can sometimes protect carboxylates from nucleophiles.[1]
LiAlH₄ High. Reduces to primary alcohol.Moderate. Reduces, but slower than methyl.Not orthogonal for reduction; both will eventually reduce.
LDA / -78°C Enolizable. Forms enolate readily.Enolizable. Forms enolate (often cleaner due to no self-attack).t-Butyl esters are superior for Claisen condensations (prevents self-condensation).

Orthogonal Protection Strategy

The power of using these esters lies in their orthogonality. You can carry a molecule with both groups through a synthesis and unmask them individually.

Workflow Logic
  • Methyl Cleavage: Use mild basic conditions (LiOH or NaOH). The t-butyl ester remains intact.[2]

  • t-Butyl Cleavage: Use acidic conditions (TFA or HCl). The methyl ester remains intact (unless acid is extremely harsh/concentrated and heated).

Orthogonality cluster_pathA Path A: Base First cluster_pathB Path B: Acid First Start Substrate with Methyl & t-Butyl Esters Step1A Add LiOH / THF / H2O Start->Step1A Step1B Add TFA / DCM Start->Step1B Decision Synthesis Goal? Prod1A Free Acid (from Methyl) + Intact t-Butyl Ester Step1A->Prod1A Saponification Prod1B Free Acid (from t-Butyl) + Intact Methyl Ester Step1B->Prod1B Acidolysis

Figure 2: Orthogonal deprotection workflow. The choice of initial reagent determines which carboxylate is exposed for subsequent coupling or modification.

Experimental Protocols (Self-Validating)

These protocols are designed to be self-validating systems. The specific byproducts (gas evolution vs. pH change) confirm the reaction progress.

Protocol A: Selective Cleavage of tert-Butyl Esters (Acidolysis)

Target: Removal of t-butyl group while retaining methyl esters, Cbz groups, or benzyl ethers.

  • Preparation: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM). Concentration should be roughly 0.1 M.

  • Reagent Addition: Add Trifluoroacetic Acid (TFA) to achieve a 1:1 to 1:4 v/v ratio with DCM.

    • Note: Triethylsilane (TES) (2.0 equiv) can be added as a "cation scavenger" if the substrate contains electron-rich aromatic rings (e.g., tyrosine, tryptophan) to prevent tert-butylation of the ring.

  • Reaction: Stir at room temperature for 1–4 hours.

  • Validation (The "Tell"):

    • Visual: If on a large scale, bubbling may be observed (Isobutylene gas evolution).

    • TLC: The product will be significantly more polar (streaking near baseline) compared to the non-polar starting material.

  • Workup: Evaporate volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Why Toluene? It forms an azeotrope with TFA, ensuring complete removal which is critical if the next step involves amines.

Protocol B: Selective Saponification of Methyl Esters

Target: Hydrolysis of methyl ester while retaining t-butyl esters, Boc groups, or acid-labile silyl ethers.

  • Preparation: Dissolve substrate in THF/Water (3:1 ratio). Methanol can be added to improve solubility, creating a THF/MeOH/H₂O (3:1:1) system.[3][4][5][6][7][8][9]

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.2 – 2.0 equiv).

    • Why LiOH? It is milder than NaOH/KOH and less likely to cause racemization at alpha-centers.

  • Reaction: Stir at 0°C to Room Temperature. Monitor closely.

  • Validation:

    • pH Check: The reaction starts basic (pH > 12). As the acid forms, pH may drop slightly, but the key validation is TLC (disappearance of the less polar methyl ester spot).

    • Caution: If the reaction is too slow, do not heat if a t-butyl ester is present. Heating basic solutions can eventually degrade t-butyl esters via elimination pathways, albeit slowly.

  • Workup: Acidify carefully with 1M HCl to pH 3–4 (do not go lower to protect the t-butyl ester). Extract with Ethyl Acetate.

Troubleshooting & Edge Cases

When Orthogonality Fails
  • Lewis Acids: Strong Lewis acids like

    
     or 
    
    
    
    (often used for demethylating ethers) will cleave both methyl and tert-butyl esters.
  • Strong Nucleophiles: While t-butyl resists attack, extremely powerful nucleophiles (e.g., Super-Hydride) or high temperatures can overcome the steric barrier.

  • Catalytic Hydrogenation: Both esters are generally stable to

    
    , making them orthogonal to Benzyl (Bn) esters.
    
Stability Table (Greene's Criteria)
ConditionMethyl Estertert-Butyl Ester
pH 1 (aq, 25°C) Slow HydrolysisUnstable
pH 12 (aq, 25°C) Unstable Stable
H₂ / Pd-C StableStable
RNH₂ (Aminolysis) Reacts (forms Amide)Stable (Steric block)

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive source for stability charts and deprotection conditions).

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text defining and mechanisms).
  • Li, B., et al. (2006).[10] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.[10] The Journal of Organic Chemistry, 71(24), 9045–9050.

  • Marcantoni, E., et al. (2001).[10] Selective Deprotection of tert-Butyl Esters in the Presence of Other Acid-Labile Groups. The Journal of Organic Chemistry, 66(12), 4430–4432.

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, MS Newman, Ed., Wiley, New York. (Quantification of steric hindrance in t-butyl esters).

Sources

A Senior Application Scientist's Guide to LC-MS Methods for Reaction Monitoring of Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the ability to monitor reaction progress is not a luxury—it is a necessity. In-process monitoring ensures that coupling and deprotection steps proceed to completion, minimizes the formation of impurities, and ultimately dictates the success and efficiency of the synthesis.[1][2] While several analytical techniques can be employed, liquid chromatography-mass spectrometry (LC-MS) has emerged as a uniquely powerful tool, offering a blend of separation, sensitivity, and specificity that is unmatched for this application.[3]

This guide provides an in-depth comparison of LC-MS methodologies for the at-line monitoring of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). We will delve into the causality behind experimental choices, present self-validating protocols, and compare LC-MS with alternative techniques, supported by experimental data and authoritative references.

The Imperative for In-Process Reaction Monitoring

Solid-phase peptide synthesis, despite its widespread use, can be a "black box" process.[1] The growing peptide chain is anchored to an insoluble resin, making direct analysis of the intermediate product challenging.[4] Incomplete reactions at any stage can lead to a cascade of impurities, such as deletions (truncations) or capped sequences, which are often difficult and costly to remove from the final product.[5] Traditional methods like the ninhydrin test can indicate the presence of free amines but offer limited quantitative insight and no information on other potential side reactions.[6]

At-line LC-MS analysis, performed on a small aliquot of resin cleaved at intermediate steps, provides a detailed snapshot of the reaction's progress. This allows for:

  • Confirmation of Reaction Completion: Verifying the disappearance of starting materials and the appearance of the desired product.

  • Early Detection of Impurities: Identifying side products, such as deletion sequences, in near real-time.

  • Optimization of Synthesis Parameters: Making informed decisions to extend coupling times or repeat steps to drive reactions to completion.

  • Increased Confidence in Final Product Quality: Ensuring a higher purity crude product, which simplifies downstream purification efforts.[7]

Core Principles of LC-MS for Peptide Analysis

An LC-MS system integrates the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[8] This combination is ideal for complex mixtures of peptides generated during synthesis.

  • Liquid Chromatography (LC): Separates the components of the crude peptide mixture based on their physicochemical properties, most commonly hydrophobicity in reversed-phase (RP) chromatography.[3]

  • Mass Spectrometry (MS): Detects and identifies the separated components based on their mass-to-charge ratio (m/z), providing unambiguous confirmation of the target peptide and its impurities.[9]

The synergy between LC and MS allows for the resolution of co-eluting species and the confident identification of low-level impurities that would be missed by UV detection alone.[10]

A Comparative Guide to LC-MS Methodologies

The choice of LC-MS method depends on the specific goal of the analysis, whether it's a rapid check for reaction completion or a detailed characterization of impurities.

The Mobile Phase Additive: A Critical Choice

The selection of an ion-pairing agent for the mobile phase is arguably the most critical decision in developing an LC-MS method for peptides. These agents, typically acids, interact with the peptide and the stationary phase to improve chromatographic peak shape and retention.[1] The two most common choices are Trifluoroacetic Acid (TFA) and Formic Acid (FA).

Feature0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
Chromatographic Performance Superior peak shape, resolution, and retention. Considered the "gold standard" for HPLC-UV.[1]Generally produces broader peaks and lower resolution compared to TFA.[11]
MS Sensitivity Causes significant ion suppression, leading to a weaker MS signal.[12]Preferred for MS-based detection as it results in minimal ion suppression and higher signal intensity.
Primary Use Case HPLC-UV analysis and purification where high-resolution separation is paramount.LC-MS analysis where maximizing sensitivity for detecting and identifying low-level impurities is the priority.
Considerations Can form persistent adducts and contaminate the MS system, requiring extensive cleaning.[13]May require optimization of chromatographic conditions (e.g., column chemistry, gradient) to achieve adequate separation.

Expert Insight: For routine reaction monitoring where the primary goal is to confirm the mass of the main product and identify major impurities, a method using Formic Acid is highly recommended to maximize the information obtained from the mass spectrometer. If chromatographic resolution is poor, a lower concentration of TFA (e.g., 0.05%) can be a viable compromise, though it may still cause some ion suppression.[13]

HPLC Column Selection: Tailoring the Separation

Reversed-phase columns are the workhorses of peptide analysis. The choice of stationary phase chemistry can significantly impact the selectivity and resolution of the separation.

Column ChemistryDescriptionBest Suited For
C18 (Octadecylsilane) The most common and versatile reversed-phase chemistry, offering high hydrophobicity and retention.[14] Provides the narrowest peaks and highest peak capacity in many cases.General-purpose peptide analysis, providing excellent separation for a wide range of peptide sizes and sequences.
C8 (Octylsilane) Less retentive than C18, which can be advantageous for highly hydrophobic peptides that might be too strongly retained on a C18 column.[14]Faster analysis of hydrophobic peptides.
Phenyl-Hexyl Offers alternative selectivity based on pi-pi interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the peptide sequence.Separating peptides with similar hydrophobicity but different aromatic content, or for resolving specific critical peak pairs.

Expert Insight: A high-quality C18 column with a particle size of sub-2 µm (for UHPLC) or 3-5 µm (for HPLC) is the recommended starting point for virtually all peptide reaction monitoring applications.[15] Columns with wider pores (e.g., 300 Å) are often preferred for larger peptides to ensure better access to the stationary phase.

Mass Analyzer: Resolution and Accuracy Matter

The type of mass analyzer used will determine the level of detail that can be obtained from the analysis.

Mass Analyzer TypeKey FeaturesApplication in Reaction Monitoring
Single Quadrupole Robust, easy to use, and cost-effective. Provides nominal mass information.[10]Rapid confirmation of the target peptide's molecular weight. Suitable for simple reaction checks.
Time-of-Flight (TOF) High resolution and excellent mass accuracy.Precise mass measurements to confirm elemental composition and confidently identify unknown impurities.[5]
Orbitrap Very high resolution and mass accuracy.Detailed impurity profiling, resolving isobaric (same nominal mass) impurities, and confirming peptide sequences through fragmentation (MS/MS).[16]

Expert Insight: For comprehensive reaction monitoring, a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is invaluable. The ability to obtain accurate mass data allows for the confident identification of unexpected side products and provides a much deeper understanding of the synthesis process.[17][18]

Experimental Protocols

Here we provide step-by-step protocols for at-line LC-MS monitoring of a typical SPPS reaction.

Sample Preparation from Resin

Rationale: To analyze the peptide being synthesized, a small sample must be cleaved from the solid support. This protocol uses a standard TFA cleavage cocktail.

  • Collect Resin Sample: Carefully withdraw a small amount of resin (approx. 5-10 mg) from the reaction vessel.

  • Wash the Resin: Wash the collected resin beads thoroughly with dichloromethane (DCM) and methanol to remove residual solvents and reagents. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail: In a microcentrifuge tube, prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).[19]

  • Perform Cleavage: Add approximately 100-200 µL of the cleavage cocktail to the dried resin. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Isolate the Crude Peptide: After cleavage, precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dissolve for Analysis: After the final wash, dry the peptide pellet and dissolve it in a suitable solvent for LC-MS analysis (e.g., 5-10% acetonitrile in water with 0.1% formic acid).

Protocol 1: Fast Gradient for Rapid Reaction Check

Objective: To quickly confirm the presence of the desired product and the absence of the starting material. Total run time: ~5-10 minutes.

  • LC System: UHPLC or HPLC

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-4 min: 5% to 95% B

    • 4-5 min: 95% B

    • 5.1-6 min: Re-equilibrate at 5% B

  • MS System: Single Quadrupole or HRMS in full scan mode

  • Scan Range: 300-2000 m/z

Protocol 2: High-Resolution Impurity Profiling

Objective: To achieve better separation of the main product from closely eluting impurities for detailed characterization. Total run time: ~20-30 minutes.

  • LC System: UHPLC or HPLC

  • Column: C18, 2.1 x 150 mm, 1.8 µm or 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-18 min: 5% to 60% B

    • 18-20 min: 60% to 95% B

    • 20-22 min: 95% B

    • 22.1-25 min: Re-equilibrate at 5% B

  • MS System: HRMS (TOF or Orbitrap) in full scan mode

  • Scan Range: 300-2000 m/z

Visualization of Workflows and Concepts

LC-MS Reaction Monitoring Workflow cluster_synthesis Peptide Synthesis (SPPS/LPPS) cluster_analysis At-Line LC-MS Analysis start Start Synthesis coupling Coupling Step start->coupling deprotection Deprotection Step coupling->deprotection deprotection->coupling Next Cycle sampling Take Aliquot deprotection->sampling cleavage Cleave from Resin (if SPPS) sampling->cleavage lcms LC-MS Analysis cleavage->lcms data Data Review: - Check Mass - Identify Impurities lcms->data decision Reaction Complete? data->decision continue_synthesis Continue to Next Step decision->continue_synthesis Yes optimize Optimize/ Repeat Step decision->optimize No continue_synthesis->deprotection final_product Final Product continue_synthesis->final_product optimize->coupling

Caption: Workflow for at-line LC-MS monitoring of peptide synthesis.

Ion-Pairing Mechanism cluster_interaction Formation of Neutral Ion-Pair peptide Positively Charged Peptide +NH3 ion_pair Ion-Pairing Agent (TFA-) Anionic Head Hydrophobic Tail peptide->ion_pair:neg Electrostatic Interaction stationary_phase Reversed-Phase Stationary Phase (C18) Hydrophobic Surface ion_pair:hyd->stationary_phase Increased Hydrophobic Interaction (Better Retention)

Caption: Mechanism of ion-pairing in reversed-phase chromatography.

Comparison with Alternative Monitoring Techniques

While LC-MS is a powerful tool, other techniques can also be used for reaction monitoring.

TechniquePrincipleProsCons
LC-MS Separation by chromatography, detection by mass spectrometry.High specificity and sensitivity; provides molecular weight information; can identify unknown impurities.[3]Higher instrument cost and complexity; slower than direct MS methods.[2]
HPLC-UV Separation by chromatography, detection by UV absorbance.Robust, reproducible, and excellent for quantification of known compounds.[10]Cannot identify unknown peaks; co-eluting impurities can be missed; less sensitive than MS for many compounds.[10][20]
MALDI-TOF MS Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.Very fast analysis time; high throughput; tolerant to salts and buffers.[21][22]Provides no chromatographic separation (risk of ion suppression from complex mixtures); not easily automated for at-line monitoring.[23]
Ninhydrin Test Colorimetric test for free primary and secondary amines.Simple, fast, and inexpensive qualitative test.[6]Not quantitative; gives no information about other impurities; can give false negatives.

Conclusion and Future Perspectives

The adoption of at-line LC-MS for reaction monitoring represents a paradigm shift in peptide synthesis, moving from an inferential to an evidence-based approach. By providing detailed, real-time data on the progress of each coupling and deprotection step, LC-MS empowers scientists to make informed decisions that enhance reaction efficiency, improve crude product purity, and ultimately accelerate the development of peptide-based therapeutics.

The choice between a fast gradient for rapid checks and a longer, high-resolution method for detailed impurity profiling depends on the specific needs at each stage of the synthesis. The use of formic acid as a mobile phase additive in conjunction with a high-quality C18 column and a high-resolution mass spectrometer offers a robust and versatile platform for most reaction monitoring applications.

As automation and software for data analysis continue to advance, we anticipate the more widespread implementation of fully automated, at-line LC-MS systems that can provide real-time feedback control for peptide synthesizers, further optimizing this critical manufacturing process.[24]

References

  • Choosing the Right UHPLC Column for Intact Peptide Analysis. Phenomenex. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. PMC. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. American Pharmaceutical Review. [Link]

  • Quantification of impurities for release testing of peptide products.
  • Comparison of Reversed-Phase Column Types for Peptide Mapping Separations. Agilent. [Link]

  • Predictive Methodology for Selecting the “Fit-for-Purpose” LC-HRMS Method for Quality Assessment in Peptide Synthesis. ACS Publications. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. Waters. [Link]

  • Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. MDPI. [Link]

  • 5 Main Types of HPLC Columns Explained. Torontech. [Link]

  • LC-MS vs. HPLC for peptide quantification? ResearchGate. [Link]

  • Solid Phase Peptide Synthesis. DiVA portal. [Link]

  • Mechanism of Peptide Purity Analysis. MtoZ Biolabs. [Link]

  • 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion, Inc. [Link]

  • LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation. [Link]

  • Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Shimadzu. [Link]

  • How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. PubMed. [Link]

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters. [Link]

  • Evaluation of Different Ion-Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. LabRulez LCMS. [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). MDPI. [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC. [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Which ion pair reagents are compatible with LC-MS? ResearchGate. [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Automation for LC/MS Sample Preparation: High Throughput In-Solution Digestion and Peptide Cleanup Enabled by the Agilent AssayMAP Bravo Platform. Agilent. [Link]

  • Basic Principles of HPLC, MS & LC-MS. Chemyx Inc. [Link]

  • Synthetic Peptide Purification Using Preparative LC-MS. Gilson. [Link]

  • Automated High-Throughput LC-MS Focused Peptide Mapping of Monoclonal Antibodies in Microbioreactor Samples. Waters. [Link]

  • Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS. Lund University Publications. [Link]

  • Automated Solid-Phase Peptide Synthesis Technology. CD Formulation. [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks. [Link]

  • Identification of peptides and proteins in suspected illegal medicinal products using MALDI-TOF-MS. European Pharmaceutical Review. [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. [Link]

  • Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. Frontiers. [Link]

  • An Automated Pipeline to Monitor System Performance in Liquid Chromatography Tandem Mass Spectrometry Proteomic Experiments. PMC. [Link]

  • Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. ResearchGate. [Link]

  • Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science. [Link]

Sources

Technical Guide: X-ray Crystallography for Conformational Analysis of Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous comparative analysis of Single Crystal X-ray Diffraction (SC-XRD) against Solution NMR, MicroED, and Computational Modeling for determining the stereochemical and conformational properties of cyclohexane derivatives.

Verdict: SC-XRD remains the definitive "Gold Standard" for establishing absolute configuration (stereochemistry) and precise bond metrics. However, for conformational analysis (chair vs. boat dynamics), it must be interpreted with caution. The crystalline lattice can trap high-energy conformers that do not represent the dominant solution-state population, creating a "solid-state artifact" risk that drug developers must mitigate through orthogonal validation.

The Conformation Conundrum: Cyclohexane Dynamics

Cyclohexane derivatives are ubiquitous pharmacophores. Their biological activity is often dictated not just by configuration (R/S stereocenters) but by conformation (spatial arrangement).

The energy landscape of cyclohexane is defined by the transition between the global minimum Chair form and higher energy states like the Twist-Boat and Boat .

  • Chair: 0 kcal/mol (Global Minimum)[1]

  • Twist-Boat: ~5.5 kcal/mol

  • Boat: ~6.9 kcal/mol

  • Half-Chair: ~10.8 kcal/mol (Transition State)

The Challenge: In solution, derivatives rapidly equilibrate (ring-flip). In a crystal, the lattice energy (packing forces) can stabilize a specific conformer—sometimes even a higher-energy Twist-Boat—freezing the molecule in a state that may not be relevant to the bioactive solution conformation.

Methodological Deep Dive: SC-XRD Protocol

Expertise Insight: The choice of X-ray source and temperature is not arbitrary; it is causal to the quality of the conformational model.

Experimental Workflow

The following protocol optimizes for light-atom absolute configuration and disorder modeling.

Step 1: Crystal Growth & Selection

  • Method: Slow evaporation or vapor diffusion (hanging drop).

  • Target: Single crystal, 0.1 – 0.3 mm dimensions.

  • Screening: Use polarized light microscopy. A crystal that extinguishes sharply every 90° indicates a single lattice; "mosaic" extinction suggests twinning.

Step 2: Data Collection Parameters

  • Radiation Source:

    • Copper (Cu Kα, λ ≈ 1.54 Å):MANDATORY for chiral cyclohexane derivatives lacking heavy atoms (Cl, Br, S). The stronger anomalous scattering of Cu allows determination of absolute configuration (Flack parameter) using only C, H, N, O atoms.

    • Molybdenum (Mo Kα, λ ≈ 0.71 Å): Acceptable only if heavy atoms are present or if crystals are weakly diffracting/absorbing.

  • Temperature: 100 K (Cryogenic).

    • Causality: Cooling minimizes thermal vibration (B-factors). In cyclohexane rings, room temperature data often results in "smeared" electron density around the ring, making it impossible to distinguish a disordered chair from a true twist-boat.

Step 3: Refinement Strategy

  • Disorder Modeling: If the ring adopts two conformations (e.g., 80% Chair A, 20% Chair B), model both using PART instructions in SHELXL.

  • Validation: Check the Flack Parameter . A value of ~0.0 (with low error, e.g., <0.1) confirms absolute stereochemistry. A value of 1.0 indicates the structure is inverted.

Workflow Visualization

XRD_Workflow Sample Cyclohexane Derivative Growth Crystal Growth (Vapor Diffusion) Sample->Growth Selection Microscopy Selection (No Twinning) Growth->Selection Mount Mount & Cryo-Cool (100 K) Selection->Mount 0.2mm Crystal Collect Data Collection (Cu Kα Source) Mount->Collect Minimize Thermal Motion Process Phasing & Refinement (SHELXL) Collect->Process Diffraction Pattern Result 3D Model & Absolute Config Process->Result R-factor < 5%

Figure 1: Optimized SC-XRD workflow for light-atom organic molecules, emphasizing cryo-cooling and Cu radiation for absolute configuration.

Comparative Analysis: SC-XRD vs. Alternatives

Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (NOE/J-coupling) MicroED (Electron Diffraction) Comp. Chem (DFT)
State Solid (Crystal Lattice)Liquid (Solution)Solid (Nanocrystal)Virtual (Gas/Solvent Model)
Resolution Atomic (< 0.8 Å)Constraints (Distance/Angle)Atomic (< 1.0 Å)N/A (Theoretical)
Conformation Static Snapshot (Frozen)Dynamic Ensemble (Time-averaged)Static Snapshot Energy Minima Prediction
Sample Req. Single Crystal (>50 µm)~5-10 mg dissolvedNanocrystals (<1 µm)None (Structure file)
Stereochem Absolute (Definitive)Relative (often ambiguous)AbsoluteN/A
Key Risk Packing forces distort conformationFast exchange blurs signalsDynamical scatteringForcefield inaccuracies
SC-XRD vs. Solution NMR

This is the most critical comparison for drug discovery.

  • The Conflict: NMR observes the molecule in a solvated state, often rapidly flipping between chair forms. The resulting signal is a weighted average. SC-XRD observes a single, frozen state.

  • The Synergy: Use SC-XRD to define bond lengths and stereocenters. Use NMR (NOESY) to determine if the crystal conformation exists in solution.

    • Example: If XRD shows an axial substituent (due to packing), but NMR shows a large vicinal coupling constant (

      
       Hz), the solution state is actually equatorial.
      
SC-XRD vs. MicroED (The Emerging Rival)

MicroED (Micro-crystal Electron Diffraction) uses electrons instead of X-rays.

  • Advantage: It can determine structures from "powders" (nanocrystals) that are too small for X-ray.[2]

  • Relevance: If you cannot grow a large crystal of your cyclohexane derivative, MicroED is the only path to an experimental 3D structure. However, it suffers from the same "solid-state artifact" issues as SC-XRD.

Critical Limitation: The "Crystal Packing" Artifact

Trustworthiness Warning: A common error in literature is assuming the X-ray structure represents the "bioactive conformation."

In a crystal lattice, intermolecular forces (hydrogen bonds, π-stacking, van der Waals) can exert forces up to 5-10 kcal/mol .

  • The Risk: The energy barrier between a cyclohexane Chair and Twist-Boat is only ~5.5 kcal/mol.

  • The Consequence: Crystal packing forces can easily overcome the intrinsic conformational preference, locking the cyclohexane into a distorted Chair or Twist-Boat to maximize lattice density. This conformation may never exist in the dilute environment of the bloodstream.

Self-Validating Check: Always calculate the Packing Coefficient (


). If 

, the molecules are packed extremely tightly, increasing the probability of packing-induced conformational distortion.

Integrated Workflow for Drug Discovery

To ensure scientific integrity, do not rely on one method. Use the "Triangulation Approach."

Integrated_Workflow cluster_Solid Solid State (Static) cluster_Liquid Solution State (Dynamic) cluster_Virtual In Silico Start New Cyclohexane Derivative XRD SC-XRD / MicroED (Get Absolute Config) Start->XRD NMR Solution NMR (NOE & J-Coupling) Start->NMR DFT DFT Calculation (Energy Landscape) Start->DFT Compare Overlay Structures (RMSD Analysis) XRD->Compare NMR->Compare DFT->Compare Decision Does Crystal Match Solution? Compare->Decision Valid Valid Bioactive Model Decision->Valid Yes Artifact Crystal Packing Artifact (Use NMR Model) Decision->Artifact No

Figure 2: The Triangulation Approach. SC-XRD provides the atomic "skeleton," while NMR and DFT validate the "posture" (conformation) in a biological context.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures. [Link]

  • International Union of Crystallography (IUCr). Online Dictionary of Crystallography: Flack Parameter. [Link]

  • University of Queensland. Small Molecule X-ray Crystallography Facility Guidelines. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Tert-butyl 4-aminocyclohexane-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the safe handling of reagents is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational protocols, and disposal plans for Tert-butyl 4-aminocyclohexane-1-carboxylate. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, fostering a culture of safety and scientific integrity.

Hazard Evaluation: A Prudent Approach to a Seemingly Benign Compound

Tert-butyl 4-aminocyclohexane-1-carboxylate is an organic compound frequently utilized in synthetic organic chemistry.[1] While some safety data sheets (SDS) do not classify this chemical as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) or the Globally Harmonized System (GHS), a comprehensive review of available data suggests a more cautious approach is warranted.[2][3] Some sources indicate that related compounds can cause skin and eye irritation.[4][5][6] Given that the toxicological properties have not been thoroughly investigated, it is prudent to handle this compound with the care afforded to potentially hazardous materials.[3]

Key Takeaway: The absence of a harmonized hazard classification should not be interpreted as an absence of risk. Adherence to standard good laboratory practices and the use of appropriate PPE are essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to Tert-butyl 4-aminocyclohexane-1-carboxylate. The following table summarizes the recommended PPE for handling this chemical.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields or gogglesEssential for protecting against splashes and airborne particles. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is recommended.[7][8]
Skin Chemical-resistant gloves (Nitrile recommended) and a lab coatNitrile gloves offer good protection against a wide range of chemicals. Always inspect gloves for tears or holes before use.[9] A lab coat protects the skin and personal clothing from contamination.
Respiratory NIOSH/MSHA approved respirator (if necessary)Recommended when there is a potential for generating dust or aerosols, or if working in a poorly ventilated area. The type of respirator should be selected based on the concentration and amount of the substance at the specific workplace.[2][10]
Donning and Doffing PPE: A Step-by-Step Protocol

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior. Hang it in its designated storage area or dispose of it if it is single-use.

  • Wash Hands: Always wash your hands thoroughly with soap and water after removing PPE.

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling extends beyond personal protection and encompasses the entire lifecycle of the chemical in the laboratory.

Handling Procedures
  • Ventilation: Always handle Tert-butyl 4-aminocyclohexane-1-carboxylate in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[2][5]

  • Avoiding Dust Formation: When transferring the solid, use techniques that minimize dust generation.[3] If the material is a powder, cover the spill with a plastic sheet or tarp to minimize spreading.[2]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[11]

Storage

Store Tert-butyl 4-aminocyclohexane-1-carboxylate in a tightly closed container in a dry, cool, and well-ventilated place.[2][7] Some sources recommend storage at room temperature, while others suggest 2-8°C.[2] Always refer to the supplier's specific storage recommendations.

Spill Management

In the event of a spill:

  • Ensure the area is well-ventilated.[7]

  • Wear appropriate PPE as outlined above.

  • For solid spills, sweep or vacuum up the material and place it in a suitable, closed container for disposal.[3][9] Avoid creating dust.[2]

  • Clean the contaminated surface thoroughly.[2]

Disposal Plan

All waste materials should be handled in accordance with local, state, and federal regulations.

  • Excess Chemical: Offer surplus and non-recyclable solutions to a licensed disposal company.[3][9]

  • Contaminated PPE and Materials: Dispose of contaminated gloves, lab coats (if disposable), and other materials as unused product in a designated hazardous waste container.[3][7] Do not reuse contaminated containers.[2]

Visualizing Your PPE Workflow

To assist in the decision-making process for PPE selection, the following diagram illustrates a logical workflow based on the planned laboratory operation.

PPE_Selection_Workflow PPE Selection for Handling Tert-butyl 4-aminocyclohexane-1-carboxylate cluster_0 Initial Assessment cluster_1 Handling Scenarios cluster_2 Required PPE Start Start: Plan to handle Tert-butyl 4-aminocyclohexane-1-carboxylate Assess_Operation Assess the nature of the operation Start->Assess_Operation Weighing_Solid Weighing solid or transferring powder Assess_Operation->Weighing_Solid Potential for dust/aerosol generation Preparing_Solution Preparing a solution in a fume hood Assess_Operation->Preparing_Solution Contained operation Routine_Handling Routine handling of solutions Assess_Operation->Routine_Handling Low risk of splash or aerosol Enhanced_PPE Enhanced PPE: - Standard PPE - Respiratory protection (e.g., N95 respirator) Weighing_Solid->Enhanced_PPE Base_PPE Standard PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat Preparing_Solution->Base_PPE Routine_Handling->Base_PPE caption Figure 1. Decision workflow for PPE selection.

Figure 1. Decision workflow for PPE selection.

By following this structured approach to safety, researchers can confidently handle Tert-butyl 4-aminocyclohexane-1-carboxylate, ensuring both personal safety and the integrity of their scientific work.

References

  • Watson International. (n.d.). MSDS of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS 571188-59-5. Retrieved from [Link]

  • Capot Chemical. (2013, November 5). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-aminocyclohexane-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.